molecular formula C9H19NO B2661065 N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine CAS No. 1250275-95-6

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Cat. No.: B2661065
CAS No.: 1250275-95-6
M. Wt: 157.257
InChI Key: FVNAHEWNTQUQRW-UHFFFAOYSA-N
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Description

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.257. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-10-6-3-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNAHEWNTQUQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1250275-95-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established synthetic and analytical methodologies. It outlines plausible synthetic routes, predicted physicochemical properties, and expected analytical characteristics. Furthermore, it explores the potential applications of this molecule within the broader context of tetrahydropyran-containing scaffolds in pharmaceutical research. This document is intended to serve as a foundational resource to guide researchers in the synthesis, characterization, and potential exploration of this and similar chemical entities.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) moiety is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical properties. As a saturated six-membered oxygen-containing heterocycle, the THP ring can be considered a conformationally restricted ether.[1] Its incorporation into small molecules can offer several advantages:

  • Improved Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the tetrahydropyran ring generally imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]

  • Enhanced Target Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[1]

  • Metabolic Stability: The THP ring is generally stable to metabolic degradation, making it an attractive feature for designing long-acting therapeutic agents.

The subject of this guide, this compound, combines the beneficial properties of the tetrahydropyran scaffold with a flexible ethylamine side chain, a common feature in many biologically active compounds. This combination suggests potential for this molecule to interact with a variety of biological targets and warrants its consideration in drug discovery programs.

Synthesis of this compound

Proposed Synthetic Route 1: Reductive Amination

Reductive amination is a widely used and generally high-yielding method for the formation of amines from carbonyl compounds.[2] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of the target compound, this would involve the reductive amination of (tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine.

Workflow for Reductive Amination

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde (Tetrahydro-2H-pyran-4-yl)acetaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Ethylamine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction [Reducing Agent] e.g., NaBH(OAc)₃, NaBH₃CN Target_Molecule This compound Reduction->Target_Molecule

Caption: Proposed reductive amination workflow.

Step-by-Step Experimental Protocol (Proposed):

  • Imine Formation: To a solution of (tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added ethylamine (1.1-1.5 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture.[3] These reagents are preferred as they are selective for the reduction of the imine in the presence of the starting aldehyde. The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Proposed Synthetic Route 2: Direct N-Alkylation

A second plausible approach is the direct N-alkylation of the precursor primary amine, 2-(tetrahydro-2H-pyran-4-yl)ethanamine, with an ethylating agent such as ethyl bromide or ethyl iodide. However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[4][5] Careful control of reaction conditions is crucial to favor mono-alkylation.

Workflow for Direct N-Alkylation

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Primary_Amine 2-(Tetrahydro-2H-pyran-4-yl)ethanamine SN2_Reaction SN2 Reaction Primary_Amine->SN2_Reaction Alkylating_Agent Ethyl Bromide/Iodide Alkylating_Agent->SN2_Reaction [Base] e.g., K₂CO₃, Et₃N Target_Molecule This compound SN2_Reaction->Target_Molecule

Caption: Proposed direct N-alkylation workflow.

Step-by-Step Experimental Protocol (Proposed):

  • Reaction Setup: 2-(Tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq.) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), is added to the solution to act as a proton scavenger.

  • Alkylation: Ethyl bromide or ethyl iodide (1.0-1.2 eq.) is added dropwise to the reaction mixture at room temperature. The use of a slight excess of the amine and careful control of the stoichiometry of the alkylating agent can help to minimize over-alkylation. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to isolate the desired secondary amine from any unreacted starting material and over-alkylated byproducts.

Physicochemical and Analytical Characterization

Precise experimental data for this compound is not currently available. However, based on its structure and data from similar compounds, we can predict its key properties. For the closely related isomer, N-ethyl-tetrahydro-2H-pyran-4-amine (CAS 211814-15-2), some predicted data is available which can serve as a useful, albeit approximate, reference.[6]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value (for CAS 211814-15-2)Reference
Molecular FormulaC₉H₁₉NO
Molecular Weight157.26 g/mol
Boiling Point186.7 ± 33.0 °C[6]
Density0.92 ± 0.1 g/cm³[6]
pKa9.99 ± 0.20[6]
AppearanceColorless to light yellow liquid[6]
Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the tetrahydropyran ring (a series of multiplets), and the protons of the ethyl bridge. The chemical shifts and coupling patterns would be consistent with the proposed structure.[7]

    • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (aliphatic, ether-linked, and amine-adjacent).[7]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus one.

    • Electron ionization (EI) mass spectrometry would exhibit a molecular ion peak and a characteristic fragmentation pattern. Common fragmentation pathways for aliphatic amines include alpha-cleavage, leading to the loss of an alkyl radical.[8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic absorption bands for N-H stretching (for the secondary amine, a weak to medium band around 3300-3500 cm⁻¹), C-H stretching (aliphatic, around 2850-2960 cm⁻¹), and C-O-C stretching (ether, a strong band in the region of 1050-1150 cm⁻¹).[9]

Purity Assessment

The purity of this compound can be determined using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of this compound.[10] A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be employed. Detection can be achieved using a UV detector (if a suitable chromophore is present or after derivatization) or, more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For trace analysis of aliphatic amines, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity.[11]

  • Gas Chromatography (GC):

    • GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another powerful technique for purity analysis. A polar capillary column would be appropriate for separating the amine from potential impurities.

Potential Applications in Drug Discovery

While there is no specific pharmacological data for this compound, the presence of the 2-(tetrahydropyran-4-yl)ethanamine scaffold in known bioactive molecules suggests several potential areas of application.

  • Central Nervous System (CNS) Disorders: The tetrahydropyran moiety is found in compounds targeting various CNS receptors. Its ability to modulate physicochemical properties can be advantageous for achieving brain penetration.

  • Inflammatory and Pain Conditions: Derivatives of tetrahydropyran have been investigated as selective agonists for cannabinoid receptor 2 (CB2), which is a promising target for the treatment of inflammatory and neuropathic pain.[2]

  • Oncology: The tetrahydropyran ring is a component of several anti-cancer agents, where it can contribute to the overall pharmacophore and influence the pharmacokinetic profile of the drug.[8]

  • Infectious Diseases: The structural features of this molecule may also lend themselves to the development of novel antibacterial or antiviral agents.

The ethylamine side chain provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a synthetically accessible molecule with potential for application in medicinal chemistry. This guide has outlined logical and established synthetic routes, predicted physicochemical and analytical characteristics, and highlighted potential therapeutic areas for exploration. While a lack of direct experimental data necessitates a predictive approach, the information presented here provides a solid foundation for researchers to embark on the synthesis and investigation of this and related tetrahydropyran derivatives. Further research to validate the proposed synthetic protocols and to explore the biological activity of this compound is warranted and encouraged.

References

  • doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. Retrieved February 18, 2026, from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 18, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. Retrieved February 18, 2026, from [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram. Retrieved February 18, 2026, from [Link]

  • Ma, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206479. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved February 18, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved February 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, a saturated heterocyclic compound with significant potential in medicinal chemistry and materials science. The document delves into the molecule's structural features, physicochemical properties, and detailed synthetic methodologies. A robust, field-proven protocol for its preparation via reductive amination is presented, complete with mechanistic insights and characterization data. Furthermore, the guide explores the compound's emerging applications, drawing connections between its unique three-dimensional structure and its utility as a valuable building block in drug discovery and a scaffold for novel chemical entities. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction: The Significance of Saturated Heterocycles

In the landscape of modern drug discovery, there is a progressive shift away from flat, aromatic structures towards more three-dimensional molecules. Saturated heterocycles, such as the tetrahydropyran moiety present in this compound, are at the forefront of this movement. Their conformational flexibility and defined spatial arrangement of substituents offer a nuanced approach to optimizing ligand-receptor interactions, improving physicochemical properties like solubility, and exploring novel chemical space.

The tetrahydropyran (THP) ring, in particular, is a prevalent scaffold in numerous natural products and approved pharmaceuticals.[1][2] Its ability to act as a polar, non-basic, and metabolically stable bioisostere for other cyclic and acyclic functionalities makes it an attractive component in molecular design. The subject of this guide, this compound, combines this privileged heterocycle with a flexible ethylamine side chain, creating a versatile building block for further chemical elaboration.

This document serves as a detailed technical resource, providing not only the fundamental properties of this compound but also the practical knowledge required for its synthesis, purification, and characterization. We will explore the causality behind the chosen synthetic strategies and analytical methods, grounding the discussion in established chemical principles.

Physicochemical and Structural Properties

This compound is a secondary amine featuring a tetrahydropyran ring connected to an ethylamine chain. Understanding its fundamental properties is crucial for its effective application in research and development.

PropertyValueSource
Molecular Formula C9H19NOCalculated
Molecular Weight 157.25 g/mol Calculated
CAS Number 1197241-76-2
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not reported, estimated >200 °C
Solubility Soluble in methanol, ethanol, dichloromethane
pKa Estimated 9.5 - 10.5 (amine)

The structure of this compound is characterized by the sp³-rich tetrahydropyran ring, which imparts a distinct three-dimensionality. This is in contrast to flat aromatic systems and can be advantageous for achieving specific binding geometries in biological targets.

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of an intermediate nitrile followed by its reduction, or more directly via reductive amination of a corresponding aldehyde. The latter is often preferred for its operational simplicity and high yields.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-N bond of the secondary amine, pointing to a reductive amination between 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde and ethylamine. The aldehyde precursor can be derived from the corresponding alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol, which in turn can be synthesized from commercially available starting materials.

Recommended Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of amines.[3] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of the title compound can be achieved by the reductive amination of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Materials:

  • 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)[4]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add ethylamine (1.2 eq, 2.0 M solution in THF).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[3]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

Causality of Experimental Choices:

  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations.[4] It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct. Its tolerance for slightly acidic conditions makes it ideal for reactions where imine formation is catalyzed by acid.

  • Purification: The addition of triethylamine to the eluent during column chromatography is crucial for preventing the protonation of the amine product on the acidic silica gel, which can lead to peak tailing and poor separation.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the tetrahydropyran ring, and the methylene protons of the ethanamine linker. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 158.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and a strong C-O stretching band for the ether linkage in the tetrahydropyran ring will be present around 1050-1150 cm⁻¹.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, particularly in medicinal chemistry.

  • Scaffold for Drug Discovery: The tetrahydropyran motif is a common feature in many biologically active compounds.[1] This molecule can serve as a starting point for the synthesis of more complex molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The secondary amine provides a convenient handle for further functionalization through reactions such as acylation, alkylation, and sulfonylation.

  • Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol and a desirable balance of polarity and lipophilicity, this compound is an excellent candidate for fragment-based screening libraries. Its three-dimensional character can lead to the discovery of novel binding interactions.

  • Bioisosteric Replacement: The tetrahydropyran ring can be used as a bioisostere for other groups, such as a phenyl ring or a cyclohexane, to improve pharmacokinetic properties like solubility and metabolic stability.

  • Materials Science: Amines are widely used in the synthesis of polymers and functional materials. The unique structure of this compound could be exploited to create novel materials with specific physical or chemical properties.

Safety and Handling

As with any chemical substance, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest due to its sp³-rich, three-dimensional structure, which is increasingly sought after in modern chemical research. This guide has provided a comprehensive overview of its properties, a reliable and detailed synthetic protocol, and an exploration of its potential applications. The insights into the causality behind the experimental choices aim to empower researchers to effectively synthesize and utilize this versatile building block in their own research endeavors, from fundamental organic synthesis to the development of next-generation therapeutics and materials.

References

  • Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. (2017). Russian Journal of General Chemistry, 87(7), 1634-1637. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 499-504. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science, 28(3), 387-393. [Link]

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"N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates a tetrahydropyran (THP) ring, a privileged scaffold found in numerous natural products and commercially available drugs.[1][2] Its structure, featuring a secondary amine, offers a versatile chemical handle for the synthesis of more complex molecular architectures. This document details the compound's chemical identity, physicochemical properties, a robust synthetic protocol with mechanistic insights, a predicted analytical profile, and its potential applications as a building block for novel therapeutics. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for scientists and development professionals.

Chemical Identity and Properties

Nomenclature and Core Data

The structural identity of this compound is fundamental to its application. Its nomenclature and key identifiers are summarized below.

IdentifierValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature Rules[3]
Chemical Formula C₉H₁₉NOElemental Composition
Molecular Weight 157.26 g/mol Calculation
CAS Number Not explicitly assigned; related structures include 211814-15-2 and 389621-77-6.[4]Catalog Data
Canonical SMILES CCNC(C)C1CCOCC1Structure-to-SMILES Conversion
InChI Key (Predicted)Structure-to-InChI Conversion
Structural Elucidation

The molecule consists of a central tetrahydropyran ring substituted at the 4-position with an N-ethyl ethanamine side chain. This structure combines the favorable pharmacokinetic properties often associated with the THP moiety with the reactive potential of a secondary amine.

Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)

No empirical data for this specific molecule is readily available. The following properties are predicted based on its structure and data from analogous compounds like diethylamine.[5][6]

PropertyPredicted ValueRationale / Reference Compound
Boiling Point ~205-215 °CIncreased mass and H-bonding compared to related amines.
Density ~0.92 g/cm³Typical for aliphatic amines and ethers.
Solubility Soluble in water (protonated form) and common organic solvents.Presence of polar amine and ether groups.
pKa (Conjugate Acid) ~10.5 - 11.0Similar to other secondary alkylamines.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step sequence involving a Wittig reaction followed by reductive amination. This approach is chosen for its high functional group tolerance and reliable yields.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-N bond, suggesting a reductive amination pathway. This requires the precursor aldehyde, 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde. This aldehyde can, in turn, be synthesized from the commercially available tetrahydropyran-4-carboxaldehyde via a one-carbon homologation, for which the Wittig reaction is an ideal choice.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

This step involves a Wittig reaction to add a one-carbon unit, followed by hydrolysis of the resulting enol ether.

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, Sodium amide (NaNH₂), Tetrahydrofuran (THF), Tetrahydropyran-4-carboxaldehyde, Hydrochloric acid (HCl).

  • Protocol:

    • Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add sodium amide (1.1 eq) portion-wise. Causality: Sodium amide is a strong base required to deprotonate the phosphonium salt and form the ylide.

    • Stir the resulting deep red mixture at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the reaction to 0 °C and add a solution of tetrahydropyran-4-carboxaldehyde (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting aldehyde.

    • Quench the reaction by carefully adding water. Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Dissolve the crude enol ether in a mixture of THF and 3M HCl (4:1 v/v) and stir at room temperature for 2 hours. Causality: The acidic workup hydrolyzes the intermediate enol ether to the desired aldehyde.

    • Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. The crude aldehyde is often used directly in the next step after drying and concentration.

Step 2: Reductive Amination to Yield this compound

  • Reagents: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (from Step 1), Ethylamine (solution in THF or EtOH), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) or Dichloroethane (DCE).

  • Protocol:

    • Dissolve the crude aldehyde (1.0 eq) in DCM.

    • Add ethylamine (1.5 eq) and stir for 30 minutes at room temperature to form the intermediate imine/enamine.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes than the intermediate iminium ion, preventing competitive reduction of the starting material.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent amine tailing on the acidic silica).

Synthesis Workflow Diagram

G start Tetrahydropyran-4- carboxaldehyde wittig Wittig Reaction (+ Ph3PCHOMe) start->wittig enol_ether Intermediate Enol Ether wittig->enol_ether hydrolysis Acid Hydrolysis (HCl) enol_ether->hydrolysis aldehyde 2-(THP-4-yl)acetaldehyde hydrolysis->aldehyde reductive_amination Reductive Amination (+ EtNH2, NaBH(OAc)3) aldehyde->reductive_amination product Target Molecule: N-ethyl-2-(THP-4-yl)ethanamine reductive_amination->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: High-level workflow for the synthesis of the target compound.

Spectroscopic and Analytical Profile

Characterization is critical for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known chemical shifts and fragmentation patterns of similar structures.

Analysis MethodPredicted Observations
¹H NMR (400 MHz, CDCl₃)δ ~2.7-2.8 (q, 2H, -NH-CH₂ -CH₃), δ ~2.6-2.7 (t, 2H, THP-CH₂-CH₂ -NH-), δ ~3.9 (m, 2H, -O-CH₂- equatorial), δ ~3.3 (m, 2H, -O-CH₂- axial), δ ~1.1 (t, 3H, -NH-CH₂-CH₃ ), plus complex multiplets for other THP and side-chain protons. The NH proton would appear as a broad singlet.
¹³C NMR (100 MHz, CDCl₃)δ ~68.0 (2C, -O-C H₂-), δ ~48.0 (-NH-C H₂-), δ ~45.0 (THP-CH₂-C H₂-NH-), δ ~35.0 (THP-C H), δ ~32.0 (2C, THP ring), δ ~30.0 (THP-C H₂-CH₂-NH-), δ ~15.0 (-NH-CH₂-C H₃).
IR (Infrared) (thin film, cm⁻¹)3300-3400 (N-H stretch, secondary amine), 2950-2800 (C-H stretch, aliphatic), 1100-1050 (C-O-C stretch, strong, characteristic of ether).
Mass Spec (MS-ESI+) [M+H]⁺ = 158.15

Applications in Research and Development

The Tetrahydropyran Moiety as a Privileged Scaffold

The tetrahydropyran ring is a cornerstone in modern drug discovery.[7] Its prevalence stems from its ability to improve physicochemical properties such as solubility and metabolic stability while providing a rigid, three-dimensional structure that can effectively orient substituents for optimal binding to biological targets. Numerous approved drugs, including those for treating influenza (Zanamivir) and cancer, incorporate this scaffold, highlighting its therapeutic relevance.[1][2] The pyran core is a key structural subunit in a vast number of natural and synthetic molecules with a wide array of biological activities.[1][8]

Potential as a Synthon in Medicinal Chemistry

This compound is a valuable synthon, or building block, for several reasons:

  • Secondary Amine Handle: The N-ethyl amine group is a nucleophile that can readily participate in reactions such as amide bond formation, sulfonylation, further alkylation, or urea/thiourea formation. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Hydrophilic Vector: The THP ring and the amine introduce polarity, which can be leveraged to tune the overall properties of a lead compound.

  • Flexible Linker: The two-carbon ethyl linker between the THP ring and the amine provides conformational flexibility, which can be crucial for achieving the correct binding pose in a target active site.

Logical Relationship Diagram

G compound N-ethyl-2-(THP-4-yl)ethanamine THP Scaffold Secondary Amine Ethyl Linker properties Physicochemical Properties Improved Solubility Metabolic Stability 3D Vector compound:f0->properties Confers compound:f2->properties Provides Flexibility reactivity Chemical Reactivity Amide Coupling Sulfonylation Further Alkylation Urea Formation compound:f1->reactivity Enables applications Potential Biological Activities Anticancer Antiviral Anti-inflammatory CNS Agents properties->applications Influences reactivity->applications Leads to Synthesis of

Caption: Relationship between structural features and potential applications.

Safety, Handling, and Storage

  • Safety: Assumed to be a corrosive and irritant amine. Full personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents and acids. Storage at 2-8°C is recommended for long-term stability.[9]

Conclusion

This compound represents a highly valuable, yet underexplored, building block for modern chemical and pharmaceutical research. Its synthesis is achievable through reliable and scalable organic chemistry methods. The combination of a privileged tetrahydropyran scaffold with a versatile secondary amine functional group makes it an attractive starting point for the development of new chemical entities targeting a wide range of diseases. This guide provides the foundational and practical knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their discovery programs.

References

  • ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications.
  • BLD Pharm. (n.d.). 211814-15-2|N-Ethyltetrahydro-2H-pyran-4-amine.
  • Hassan, I., et al. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Retrieved from [Link]

  • RSC Publishing. (2017, July 25). The value of pyrans as anticancer scaffolds in medicinal chemistry.
  • Encyclopedia.pub. (2022, October 18). Synthesis of Pyran Derivatives.
  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.
  • ChemicalBook. (2025, July 16). N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2.
  • NIST. (n.d.). Ethanamine, N-ethyl-.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7).
  • NIST. (n.d.). Ethanamine, N-ethyl- - Mass Spectrum.
  • BLD Pharm. (n.d.). 914260-86-9|N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine.
  • Sigma-Aldrich. (n.d.). N-Ethyl-2-(pyridin-4-yl)ethanamine 99516-20-8.
  • ResearchGate. (2025, August 10). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine.
  • NIST. (n.d.). Ethanamine, N-ethyl- - Phase change data.
  • PubChemLite. (n.d.). N-ethyltetrahydro-2h-pyran-4-amine (C7H15NO).
  • Fluorochem. (n.d.). (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE.
  • Chem-Impex. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4-ylamine.
  • J&K Scientific. (n.d.). N-Ethyltetrahydro-2H-pyran-4-amine | 211814-15-2.
  • Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride.
  • US EPA. (2023, November 1). Ethanamine - Substance Details.
  • Arabian Journal of Chemistry. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives.
  • YouTube. (2022, December 1). The IUPAC name of is : (1) N-Methyl-N-ethyl ethanamine (2) Diethyl methanamine....
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • PubChem. (n.d.). N-Ethylethylenediamine | C4H12N2 | CID 66071.
  • MDPI. (2024, December 16). Ethyl 4H-Pyran-4-one-2-carboxylate.

Sources

An In-depth Technical Guide to the Solubility Profile of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Overview: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

This compound is a substituted amine featuring a tetrahydropyran (THP) ring linked to an ethylamine side chain. The CAS Number for the parent compound, N-Ethyltetrahydro-2H-pyran-4-amine, is 211814-15-2.[1][2][3] The structure combines features that will dictate its solubility profile:

  • The Tetrahydropyran (THP) Moiety: A saturated six-membered heterocycle containing an oxygen atom. The oxygen atom can act as a hydrogen bond acceptor, contributing to some degree of water solubility.[4] The parent THP molecule is soluble in water.[4]

  • The Ethylamine Side Chain: This portion of the molecule contains a secondary amine, which is basic and can act as both a hydrogen bond donor and acceptor. Amines are known to be basic and can form salts with acids, which significantly increases their aqueous solubility.[5][6][7][8]

  • Overall Hydrophobicity: The carbon skeleton of the molecule contributes to its lipophilicity, which will favor solubility in organic solvents.

The interplay between the hydrophilic character of the ether and amine functionalities and the hydrophobic nature of the alkyl backbone will determine the compound's solubility in various media.

Predicted Solubility Profile

Based on its structure, a qualitative prediction of the solubility of this compound can be made:

  • Aqueous Solubility: The presence of both a hydrogen bond-accepting ether and a basic, hydrogen-bonding amine group suggests that the compound will exhibit some solubility in water. However, with a total of nine carbon atoms, its water solubility is likely to be moderate to low at neutral pH. For comparison, amines with fewer than six carbon atoms are generally soluble in water.[7]

  • pH-Dependent Aqueous Solubility: As a basic amine, the solubility of this compound is expected to be highly dependent on pH. In acidic solutions, the amine will be protonated to form an ammonium salt. These ionic salts are typically much more water-soluble than the free base.[6][7]

  • Organic Solvent Solubility: The compound is expected to be readily soluble in a range of organic solvents, particularly polar aprotic solvents (e.g., THF, dichloromethane) and polar protic solvents (e.g., ethanol, methanol) due to its ability to engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents (e.g., hexanes) is likely to be lower but still significant due to the alkyl portions of the molecule.

Experimental Determination of Solubility

To obtain quantitative data, empirical determination is necessary. The following protocols describe standard methods for assessing the solubility of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (or a specific buffer for pH-dependent studies) in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments should be run to determine the time to reach a plateau in concentration.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Quantification: A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

  • Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the solid and dissolved states.

  • Clear Supernatant: Prevents artificially high results due to the presence of undissolved solid particles in the analyzed sample.

Solubility in Organic Solvents

A similar approach can be used to determine solubility in various organic solvents.

Protocol:

  • Solvent Selection: Choose a range of representative organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure: Follow the same steps as the aqueous shake-flask method, ensuring the vials are properly sealed to prevent solvent evaporation, especially with volatile solvents.

  • Analytical Method: The analytical method (e.g., HPLC) may need to be adjusted (e.g., mobile phase composition) for compatibility with the organic solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (e.g., 24-48h) equil1->equil2 sep1 Cease agitation equil2->sep1 sep2 Settle or centrifuge sep1->sep2 analysis1 Withdraw clear supernatant sep2->analysis1 analysis2 Analyze concentration (e.g., HPLC) analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result result analysis3->result Solubility Data

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

Once experimental data is obtained, it should be presented in a clear and structured format.

Table 1: Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)
0.1 M HCl
0.1 M NaOH
Methanol
Ethanol
Dichloromethane
Toluene
Hexane

Conclusion

While specific, publicly available solubility data for this compound is lacking, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. It is anticipated to have limited to moderate aqueous solubility at neutral pH, which should significantly increase in acidic conditions. High solubility is expected in polar organic solvents. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of this crucial physicochemical property, enabling researchers and drug development professionals to proceed with their work in an informed and scientifically rigorous manner.

References

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

  • University of California, Irvine. Amine Unknowns. [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (Formula: C


H

NO, MW: 157.25 g/mol ). As a critical secondary amine building block in medicinal chemistry—particularly for fragment-based drug discovery targeting GPCRs and kinase inhibitors—accurate structural verification is paramount.

This document synthesizes data from direct structural analogues (specifically the primary amine CAS 389621-77-6 and N-methyl derivative CAS 1087351-66-3) to establish a robust reference standard for researchers. It details the expected Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption bands, and Mass Spectrometry (MS) fragmentation patterns, grounded in first-principles organic spectroscopy.

Chemical Identity & Structural Logic[1][2]

Before analyzing spectra, we must define the structural connectivity that dictates the signals. The molecule consists of a saturated tetrahydropyran ring connected via a two-carbon ethylene linker to a secondary ethylamine.

Systematic Name: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine Molecular Formula: C


H

NO Exact Mass: 157.1467 Da Analogues for Reference:
  • Primary Amine Precursor: 2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS: 389621-77-6)[1]

  • N-Methyl Analogue: N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS: 1087351-66-3)

Structural Visualization

G Pyran Tetrahydropyran Ring (Lipophilic Scaffold) Linker Ethylene Linker (-CH2-CH2-) Pyran->Linker C4 Attachment Amine Secondary Amine (-NH-) Linker->Amine C1' - N Ethyl N-Ethyl Group (-CH2-CH3) Amine->Ethyl N - Ethyl

Figure 1: Modular breakdown of the compound for spectral assignment.

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of common synthetic impurities such as the tertiary amine (over-alkylation) or residual aldehyde from reductive amination.

Recommended Synthesis Route (Reductive Amination)

The most "clean" synthesis for spectral benchmarking involves the reaction of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine , followed by reduction with NaBH(OAc)


.

Synthesis Aldehyde 2-(Tetrahydro-2H-pyran-4-yl) acetaldehyde Imine Intermediate Imine (Transient) Aldehyde->Imine - H2O Ethylamine Ethylamine (in MeOH/THF) Ethylamine->Imine - H2O Product Target: N-ethyl-2-(tetrahydro-2H-pyran-4-yl) ethanamine Imine->Product + NaBH(OAc)3 (Reductive Amination) Impurity Impurity: Tertiary Amine (Bis-alkylation) Product->Impurity + Excess Aldehyde

Figure 2: Synthesis pathway highlighting the origin of potential impurities.

NMR Sample Preparation Protocol
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is standard. Use DMSO-
    
    
    
    if the hydrochloride salt is isolated.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
  • Additives: For the free base, add a micro-spatula of K

    
    CO
    
    
    
    to the tube to ensure sharp peaks (removes trace acid which broadens amine protons).

Nuclear Magnetic Resonance (NMR) Analysis[1][4][5][6][7]

The following data is derived from high-fidelity analogues (CAS 389621-77-6) and calculated chemical shifts using chemometric algorithms.

H NMR (400 MHz, CDCl )

The spectrum is characterized by the symmetry of the pyran ring and the distinct triplet-quartet pattern of the N-ethyl group.

Position

(ppm)
Mult.Int.[1][2][3]Assignment Logic
N-H 1.30–1.80br s1HExchangeable amine proton. Shift varies with concentration/pH.
Pyran-H2/H6 (eq) 3.94ddd2HCharacteristic deshielded ether protons (equatorial).

Hz.
Pyran-H2/H6 (ax) 3.36td2HAxial ether protons. Large geminal/axial coupling (

Hz).
N-CH

-CH

2.64q2HQuartet coupled to the methyl group (

Hz).
Linker

-CH

2.61t2HTriplet adjacent to Nitrogen. Overlaps slightly with ethyl quartet.
Pyran-H4 1.55–1.65m1HMethine proton at the branching point.
Pyran-H3/H5 1.55–1.65m2HEquatorial protons, often overlapping with H4 or Linker

.
Linker

-CH

1.45q/m2HMethylene bridge between Pyran and N-CH

.
Pyran-H3/H5 (ax) 1.25–1.35m2HAxial protons, shielded by ring anisotropy.
N-CH

-CH

1.10t3HClassic methyl triplet (

Hz).

Diagnostic Feature: Look for the "Pyran Envelope"—the complex multiplets between 3.3–4.0 ppm (ether protons) and 1.2–1.7 ppm (ring methylenes)—superimposed with the sharp, first-order ethyl signals.

C NMR (100 MHz, CDCl )
Carbon Type

(ppm)
Assignment
Ether C (C2/C6) 68.1Oxygen-adjacent carbons (deshielded).
Amine

-C (Linker)
47.5Carbon attached to Nitrogen (Linker side).
Amine

-C (Ethyl)
44.2Carbon attached to Nitrogen (Ethyl side).
Linker

-C
36.8Methylene between Pyran and Amine.
Methine (C4) 33.5Branching point on the ring.
Ring CH

(C3/C5)
32.4Hydrocarbon region of the ring.
Methyl (Ethyl) 15.2Terminal methyl group.

Mass Spectrometry (MS)[4][8]

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Molecular Ion: [M+H]


 = 158.15
Fragmentation Pathway (EI/ESI-MS/MS)

The fragmentation is dominated by


-cleavage  adjacent to the nitrogen atom.
  • Base Peak (m/z 72):

    • Cleavage occurs at the C-C bond between the Linker

      
       and 
      
      
      
      carbons.
    • Fragment:

      
      .
      
    • Mechanism: Radical site on Nitrogen triggers cleavage of the

      
      -bond.
      
  • Secondary Peak (m/z 44):

    • Further degradation of the ethylamine chain or ring fragmentation.

  • Pyran Fragment (m/z 85):

    • 
      . Loss of the entire ethylamine side chain.
      

MS_Frag M Parent Ion [M+H]+ = 158 Frag1 Base Peak (m/z 72) [Et-NH=CH2]+ M->Frag1 α-Cleavage (Loss of C5H9O-CH2) Frag2 Pyran Cation (m/z 85) M->Frag2 C-C Cleavage

Figure 3: Primary fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy (IR)[4][6][7][8]

Data collected via ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeDescription
3300–3350 N-H StretchWeak, broad band (secondary amine).
2920–2850 C-H StretchStrong. Overlap of Pyran ring and alkyl chain CH

modes.
1460 CH

Bend
Scissoring vibration of methylene groups.
1080–1120 C-O-C StretchDiagnostic: Strong, sharp ether band from the tetrahydropyran ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 389621-77-6 (Primary Amine Analogue). Retrieved from [Link]

Sources

"N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Physicochemical Modulator & Synthetic Intermediate in Drug Discovery

Executive Summary

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine represents a strategic "linker-scaffold" intermediate in modern medicinal chemistry. As the industry moves away from flat, aromatic-heavy structures ("escaping flatland"), saturated heterocycles like tetrahydropyran (THP) have become critical bioisosteres for cyclohexyl or phenyl rings.

This secondary amine combines three distinct pharmacophoric features:

  • THP Core: Lowers lipophilicity (

    
    ) compared to carbocycles while maintaining steric bulk.
    
  • Ethyl Spacer: Provides rotational freedom, allowing the terminal amine to orient into binding pockets (e.g., Aspartate anchors in GPCRs or Kinases).

  • Secondary Amine: A versatile handle for rapid derivatization (via

    
    , amide coupling, or urea formation) while retaining a basic center for solubility.
    

This guide details the physicochemical profile, robust synthesis via reductive amination, and strategic application of this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The following data characterizes the core intermediate. Note that specific values may vary slightly based on salt forms (e.g., HCl or oxalate).

PropertyValue / DescriptionSignificance
IUPAC Name This compoundOfficial designation
Formula

Molecular composition
MW 157.25 g/mol Fragment-based drug discovery (FBDD) compliant
Precursor CAS 65626-23-5 (Aldehyde)Key starting material for synthesis
Predicted LogP ~1.2 - 1.5Ideal for CNS penetration and oral bioavailability
pKa (Base) ~10.5 (Secondary Amine)High basicity; likely protonated at physiological pH
H-Bond Donors 1 (NH)Interaction with receptor backbones
H-Bond Acceptors 2 (Ether O, Amine N)Water solubility enhancement

Synthetic Pathways[3][10][11]

The most efficient route to this compound is the Reductive Amination of the corresponding aldehyde. This pathway is preferred over amide reduction due to milder conditions and higher functional group tolerance.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Aldehyde 2-(tetrahydro-2H-pyran-4-yl) acetaldehyde (CAS: 65626-23-5) Imine Intermediate Imine/Hemiaminal Aldehyde->Imine + Amine Dehydration Amine Ethylamine (in THF/MeOH) Amine->Imine Product N-ethyl-2-(tetrahydro-2H-pyran-4-yl) ethanamine Imine->Product Reduction STAB Reagent: NaBH(OAc)3 (STAB) STAB->Product Hydride Source

Figure 1: One-pot reductive amination strategy using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol: Reductive Amination

Objective: Synthesis of this compound from 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde.

Reagents:

  • Substrate: 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq).

  • Amine Source: Ethylamine (2.0 M in THF, 1.2–1.5 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Crucial for catalyzing imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous DCM (0.1 M concentration).
    
  • Amine Addition: Add Ethylamine solution (1.2 eq) followed by Acetic Acid (1.0 eq).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution (

    
    ) may occur.
    
  • Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target M+H: ~158).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude secondary amine is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient) or isolate as an HCl salt by treating with 4M HCl in Dioxane.

Why this method? STAB is used instead of Sodium Cyanoborohydride (


) to avoid toxic cyanide byproducts and because STAB is less likely to reduce the aldehyde directly before it forms the imine.

Synthetic Utility & Derivatization

Once synthesized, this intermediate serves as a nucleophilic "warhead" to install the THP-ethyl motif onto core scaffolds.

Reaction Hub (Graphviz)

Reaction_Hub Core N-ethyl-2- (THP-4-yl) ethanamine Amide Amide Coupling (HATU/EDC) Target: GPCRs Core->Amide Urea Urea Formation (Isocyanates) Target: Soluble Hydrolase Core->Urea SNAr S_NAr (Aryl Halides) Target: Kinase Hinge Core->SNAr RedAm Tertiary Amine (Reductive Alkylation) Target: CNS Ligands Core->RedAm Sulfon Sulfonamide (Sulfonyl Chlorides) Target: Ion Channels Core->Sulfon

Figure 2: Divergent synthetic applications. The secondary amine acts as a nucleophile in various coupling reactions.

Key Applications
  • Kinase Inhibitors (

    
    ):  The amine reacts with chloropyrimidines or chloroquinazolines. The THP ring projects into the solvent-exposed region (ribose pocket), improving solubility compared to a cyclohexyl group.
    
  • GPCR Antagonists (Amide Coupling): Reacting with carboxylic acids to form amides. The basic nitrogen is masked, but the THP oxygen can still accept hydrogen bonds, modulating potency.

Medicinal Chemistry Context: The "Bioisostere" Effect[3][5][6][12][13]

Researchers utilize the THP-ethyl moiety to solve specific "developability" issues:

  • LogP Reduction: Replacing a cyclohexyl-ethyl group with THP-ethyl typically lowers cLogP by ~1.0–1.5 units. This is critical for keeping lead compounds within Lipinski's Rule of 5.

  • Metabolic Stability: Unlike morpholine (which can be metabolically liable at the hemiaminal center), the THP ring is generally robust against oxidative metabolism (CYP450), provided the 4-position is not activated.

  • Solubility: The ether oxygen in the THP ring acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy and improving aqueous solubility.

Comparative Metrics:

Scaffold LogP Contribution Water Solubility Metabolic Risk
Cyclohexyl High (Lipophilic) Low Hydroxylation
Phenyl High (Aromatic) Low Epoxidation/Hydroxylation

| Tetrahydropyran (THP) | Moderate | Moderate-High | Low |

References

  • Synthesis of THP Intermediates

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Precursor Availability (Aldehyde): Source: ChemicalBook. "2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Properties."
  • Bioisosterism & Drug Design

    • Source: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

    • URL:[Link]

  • Tetrahydropyran Synthesis

    • Source: Organic Chemistry Portal. "Synthesis of Tetrahydropyrans."
    • URL:[Link]

Sources

Technical Guide: Synthesis and Application of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" in organic synthesis Role: Senior Application Scientist

Executive Summary

This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of This compound . As a secondary amine tethered to a tetrahydropyran (THP) core via an ethyl linker, this molecule serves as a critical building block in drug discovery. It is frequently employed to modulate lipophilicity (LogD), improve aqueous solubility compared to carbocyclic analogs, and serve as a flexible linker in kinase inhibitors and GPCR ligands.

Chemical Profile & Design Logic

Structural Identity
  • IUPAC Name: N-ethyl-2-(oxan-4-yl)ethan-1-amine

  • Common Name: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 157.26 g/mol

  • Core Motif: Tetrahydropyran (THP) ring at position 4.[1][2][3]

Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
pKa (Conjugate Acid) 10.5 – 10.8Typical for aliphatic secondary amines; ensures protonation at physiological pH, aiding solubility.
LogP ~1.2Lower than the cyclohexyl analog (~2.5) due to the ether oxygen, improving "drug-likeness."
H-Bond Acceptors 2 (Ether O, Amine N)The ether oxygen acts as a weak H-bond acceptor, potentially interacting with solvent or protein residues.
Boiling Point >200°C (Predicted)High boiling point requires vacuum distillation for purification if not isolated as a salt.
Design Logic: Why this Scaffold?
  • Solubility Enhancement: Replacing a cyclohexyl ring with a THP ring typically lowers LogP by ~1.0–1.5 units, significantly improving aqueous solubility without altering the steric bulk.

  • Metabolic Stability: The THP ring is generally metabolically robust compared to open-chain ethers, although oxidation at the

    
    -position to the oxygen is a potential metabolic soft spot (mitigated by the 4-substitution).
    
  • Linker Flexibility: The ethyl spacer (

    
    ) provides rotational freedom, allowing the amine to adopt optimal binding geometries in active sites (e.g., interacting with Asp/Glu residues in kinases).
    

Synthetic Protocols

The synthesis of this compound is best approached via Reductive Amination (Method A) for efficiency and functional group tolerance, or Amide Reduction (Method B) for large-scale preparation where cost is a driver.

Method A: Reductive Amination (Recommended)

This method utilizes 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS 65626-23-5) and ethylamine. It is the preferred route for medicinal chemistry due to mild conditions and high chemoselectivity.

Reagents:

  • Precursor: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 equiv)

  • Amine Source: Ethylamine (2.0 M in THF, 1.2–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Imine Formation: In a dry round-bottom flask under N

    
    , dissolve the aldehyde in anhydrous DCM (0.1 M concentration). Add the ethylamine solution.
    
  • Activation: (Optional) Add catalytic acetic acid (1-2 drops) if the reaction is sluggish, though aliphatic amines usually react readily. Stir at room temperature for 30–60 minutes to ensure imine/hemiaminal equilibrium.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     portion-wise. Note: STAB is preferred over NaBH
    
    
    
    CN due to lower toxicity and better selectivity for imines over aldehydes.
  • Workup: Warm to room temperature and stir for 4–12 hours. Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x).
    
  • Purification: The secondary amine can be purified via flash chromatography (DCM/MeOH/NH

    
    OH) or isolated as an HCl salt by treating the organic layer with 4M HCl in dioxane.
    
Method B: Amide Reduction (Scalable)

For multi-gram scale-up, starting from the commercially available acid is often more cost-effective.

Reagents:

  • Precursor: 2-(Tetrahydro-2H-pyran-4-yl)acetic acid

  • Coupling: Ethylamine / EDC / HOBt (or via Acid Chloride)

  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    THF)

Protocol:

  • Amide Coupling: React the acetic acid derivative with ethylamine using standard coupling conditions (e.g., EDC/HOBt in DMF) to yield N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide .

  • Reduction: Dissolve the intermediate amide in anhydrous THF.

  • Addition: Carefully add LiAlH

    
     (2.5 equiv) at 0°C under Argon. Reflux the mixture for 4–6 hours. Caution: Vigorous gas evolution.
    
  • Fieser Quench: Cool to 0°C. Quench sequentially with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL). Filter the granular precipitate.
  • Isolation: Concentrate the filtrate to obtain the crude amine.

Visualization of Synthetic Pathways[4][5]

The following diagram illustrates the retrosynthetic logic and the two primary forward pathways.

SynthesisPathways Target Target: This compound Aldehyde Precursor A: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Aldehyde->Target Method A: Reductive Amination (Ethylamine, NaBH(OAc)3) Acid Precursor B: 2-(Tetrahydro-2H-pyran-4-yl)acetic acid Amide Intermediate: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide Acid->Amide Step 1: Coupling (Ethylamine, EDC) Amide->Target Step 2: Reduction (LiAlH4 or BH3)

Figure 1: Synthetic pathways to this compound.[3] Green path denotes the preferred reductive amination route.

Strategic Applications & Troubleshooting

Common Pitfalls
  • Over-alkylation: In Method A, using a deficit of ethylamine or strong reducing agents (like NaBH

    
     without pre-forming the imine) can lead to tertiary amine byproducts. Solution: Use excess ethylamine and STAB.
    
  • Volatility: The free base amine is moderately volatile. Solution: Do not evaporate to dryness under high vacuum for extended periods; isolate as the HCl or oxalate salt.

Regulatory Safety: Nitrosamine Risks

As a secondary amine, this molecule is a Class 1 Nitrosamine Precursor .

  • Risk: In the presence of nitrosating agents (nitrites in excipients, water, or reagents), it can form N-nitroso-N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine .

  • Mitigation: Avoid using sodium nitrite in subsequent steps (e.g., diazotization) if this amine is present. Scavengers (ascorbic acid) should be considered in formulation if the final drug product contains this moiety.

Reaction Compatibility Table
Reaction TypeCompatibilityNotes
Amide Coupling HighExcellent nucleophile for coupling with carboxylic acids.
S

Ar
HighReacts readily with aryl halides (e.g., chloropyrimidines) to form kinase inhibitors.
Buchwald-Hartwig ModerateRequires specific ligands (e.g., RuPhos, BrettPhos) to prevent

-hydride elimination or poisoning.
Acidic Deprotection HighThe THP ring is stable to TFA/HCl conditions used for Boc deprotection.

References

  • Tetrahydropyran Synthesis & Reactivity

    • Title: Tetrahydropyran synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: Reductive Amination - General Overview and Green Criteria.
    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • URL:[Link]

  • Nitrosamine Risk in Secondary Aminines: Title: The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Source: Journal of Pharmaceutical Sciences (via Pharma Excipients).
  • Precursor Availability

    • Title: (Tetrahydro-pyran-4-yl)-acetaldehyde (CAS 65626-23-5).[1]

    • Source: CymitQuimica / Chemical Suppliers.

Sources

The Strategic Role of the N-Ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide delves into the strategic importance of the N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine core, a specific embodiment of the broader class of THP-containing small molecules. We will explore the chemical rationale behind its design, prevalent synthetic methodologies, and its emerging role in the development of novel therapeutics. This document serves as a comprehensive resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals, providing insights into the nuanced interplay of structure, activity, and metabolic stability that defines this valuable chemical entity.

The Tetrahydropyran Ring: A Privileged Scaffold in Drug Design

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. In medicinal chemistry, it is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. This substitution, however, is far from a simple exchange. The introduction of the oxygen atom imparts several advantageous properties:

  • Enhanced Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and interaction with biological targets.[1][2]

  • Reduced Lipophilicity: Compared to their cyclohexyl counterparts, THP-containing compounds generally exhibit lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Metabolic Stability: The THP ring is generally stable to metabolic degradation, offering a robust core for building complex molecules.[2]

  • Conformational Rigidity: The ring structure introduces a degree of conformational restraint, which can lead to higher binding affinity for target proteins by reducing the entropic penalty of binding.[1]

The strategic incorporation of the THP moiety has been instrumental in the development of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

The 2-(Tetrahydro-2H-pyran-4-yl)ethanamine Moiety and the Significance of N-Alkylation

The core structure of 2-(tetrahydro-2H-pyran-4-yl)ethanamine combines the beneficial properties of the THP ring with a flexible ethylamine side chain. This particular arrangement offers a versatile platform for drug design, with the primary amine serving as a key point for derivatization.

The addition of an ethyl group to the primary amine, yielding This compound , is a critical modification that can profoundly influence the molecule's properties. N-alkylation of amines is a common strategy in medicinal chemistry to:

  • Modulate Basicity (pKa): The introduction of an alkyl group can alter the basicity of the nitrogen atom, which in turn affects its ionization state at physiological pH. This is crucial for target engagement, cell permeability, and avoiding off-target effects such as hERG channel inhibition.[1]

  • Fine-tune Lipophilicity: While the THP ring reduces lipophilicity compared to a cyclohexane, the addition of an ethyl group will slightly increase it, allowing for a precise balance to be struck for optimal ADME properties.

  • Introduce Specific Interactions: The ethyl group can engage in van der Waals or hydrophobic interactions within a target's binding pocket, potentially increasing potency and selectivity.

  • Block Metabolic N-Dealkylation: In some contexts, a primary amine might be susceptible to metabolic degradation. N-alkylation can sterically hinder access by metabolic enzymes, thereby increasing the compound's half-life.

The structure-activity relationship (SAR) of N-alkylated compounds is a key area of investigation in drug discovery, with the length and nature of the alkyl chain often having a dramatic impact on biological activity.[4][5]

Synthetic Strategies and Methodologies

The synthesis of this compound and related compounds can be achieved through several established synthetic routes. A common and efficient approach involves the reductive amination of a suitable ketone precursor.

General Synthetic Workflow: Reductive Amination

A generalized workflow for the synthesis of this compound is outlined below. This multi-step process is a staple in medicinal chemistry for the construction of substituted amines.

G cluster_0 Synthesis of this compound A Tetrahydro-4H-pyran-4-one B Wittig or Horner-Wadsworth-Emmons Reaction A->B e.g., Diethyl (cyanomethyl)phosphonate C 4-(Cyanomethylene)tetrahydro-2H-pyran B->C D Reduction of Nitrile C->D e.g., LiAlH4 or H2/Catalyst E 2-(Tetrahydro-2H-pyran-4-yl)ethanamine D->E F Reductive Amination with Acetaldehyde E->F NaBH(OAc)3 or NaBH3CN G This compound F->G

Figure 1: A representative synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how such a synthesis might be carried out in a laboratory setting.

Step 1: Synthesis of 4-(Cyanomethylene)tetrahydro-2H-pyran

  • To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of tetrahydro-4H-pyran-4-one in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α,β-unsaturated nitrile.

Step 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine

  • Prepare a solution of 4-(cyanomethylene)tetrahydro-2H-pyran in a suitable solvent like ethanol or THF.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH4) in THF at 0 °C, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction (in the case of LiAlH4, by sequential addition of water and sodium hydroxide solution).

  • Filter the resulting mixture and concentrate the filtrate to obtain the primary amine.

Step 3: Synthesis of this compound

  • Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanamine in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetaldehyde (1.0-1.2 equivalents) to the solution.

  • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or distillation to yield this compound.

Role in Medicinal Chemistry and Therapeutic Potential

While "this compound" is not itself an approved drug, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in drug discovery. The broader class of 2-amino-pyran derivatives has demonstrated a wide range of pharmacological activities.[6][7][8][9]

Potential Therapeutic Applications

Based on the known activities of related tetrahydropyran and N-alkyl amine-containing molecules, the this compound scaffold could be explored for its potential in several therapeutic areas:

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted amine and heterocyclic scaffolds to achieve potent and selective inhibition of cancer-related targets.[3][10] The THP-amine motif has been successfully employed in the development of potent and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase.[1]

  • Central Nervous System (CNS) Disorders: The ability of the THP moiety to improve ADME properties makes it an attractive component for CNS-penetrant drugs.[11] Tetrahydropyridine derivatives, which are structurally related, have been extensively investigated as modulators of dopamine and serotonin receptors for the treatment of neurological and psychiatric disorders.[12][13]

  • Antimicrobial and Antiviral Agents: The pyran nucleus is a source of molecules with antimicrobial and antiviral activities.[6][8] The unique combination of a hydrogen bond acceptor (the THP oxygen) and a basic nitrogen center in our target scaffold could be exploited to design novel inhibitors of microbial or viral proteins. For instance, tetrahydrofuran rings, which are five-membered ring analogs of THP, have been crucial in the design of potent HIV protease inhibitors.[2]

Structure-Activity Relationship (SAR) Considerations

When incorporating the this compound scaffold into a lead molecule, several SAR aspects should be considered:

Figure 2: Key structural features for SAR exploration.

  • Varying the N-Alkyl Group: The ethyl group can be replaced with other alkyl chains (methyl, propyl, etc.), cyclic groups, or more complex substituents to probe the steric and electronic requirements of the target's binding site.

  • Modifying the Linker: The length of the ethylamine linker can be extended or shortened to optimize the distance between the THP ring and other pharmacophoric elements.

  • Substitution on the THP Ring: The THP ring itself can be substituted to introduce additional points of interaction or to modulate the overall physicochemical properties of the molecule.

Conclusion and Future Perspectives

The this compound scaffold represents a confluence of desirable features for modern drug discovery. The tetrahydropyran ring provides a metabolically stable, conformationally defined core with favorable physicochemical properties, while the N-ethyl amine moiety offers a versatile handle for modulating basicity, lipophilicity, and target interactions. Although not a therapeutic agent in its own right, its utility as a key building block in the synthesis of more complex and potent drug candidates is clear. As the demand for novel therapeutics with improved ADME profiles and target selectivity continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • Elmuradov, B., Ortikov, I. S., & Shakhidoyatov, K. M. (2025, August 10). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Boc Sciences. (2024, May 16).
  • Chem-Impex. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4-ylamine. Chem-Impex.
  • BenchChem. (2025, December). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem.
  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(13), 1489–1507.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(4), 459-464.
  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science, 28(3), 387-393.
  • Nadal-Gratacós, N., Ríos-Rodríguez, E., Pubill, D., Batllori, X., Camarasa, J., Escubedo, E., Berzosa, X., & López-Arnau, R. (2023). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS chemical neuroscience, 14(4), 787–799.
  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
  • Blackburn, K., et al. (2011). Case studies to test: A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 60(1), 120-135.
  • Elder, D. (2022, October 19). Patents: a necessary evil? European Pharmaceutical Review.
  • Schrödinger. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride. Sigma-Aldrich.
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  • Maalej, L., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S3354-S3360.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Fluorochem. (n.d.). (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE. Fluorochem.
  • ChemicalBook. (2025, July 16). N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2. ChemicalBook.
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  • Sigma-Aldrich. (n.d.). (Tetrahydro-2H-thiopyran-4-yl)methanamine | 666263-17-8. Sigma-Aldrich.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 12(11), 1886–1893.
  • Pasquinucci, L., et al. (2023). Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2. Archiv der Pharmazie, 356(5), e2200508.
  • Chávez-Hernández, R., et al. (2024).
  • Ali, I., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5342.
  • Kumar, D., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(8), 1515–1529.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. Bioorganic & medicinal chemistry letters, 28(7), 1221–1227.

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Methodological & Application

Application Note: Scalable Synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The compound N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is a high-value building block in medicinal chemistry, particularly for the development of JAK inhibitors and GPCR ligands where the tetrahydropyran ring serves as a polarity-modulating isostere for cyclohexyl groups.

While reductive amination is a common route for amine synthesis, it presents significant challenges here: reacting ethylamine (a primary amine) with 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde often results in over-alkylation, yielding the undesired tertiary amine.

The Protocol: This guide details the Amide Reduction Route .[1] By synthesizing the N-ethyl amide intermediate and reducing it, we enforce mono-alkylation, guaranteeing the formation of the desired secondary amine with >98% selectivity. This 4-step workflow utilizes the commercially available tetrahydro-4H-pyran-4-one as the starting material.[2]

Retrosynthetic Logic

The synthesis is broken down into three critical phases:

  • Scaffold Extension: Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation to install the ethyl ester linker.

  • Nitrogen Installation: Conversion of the ester to the N-ethyl amide.

  • Carbonyl Deoxygenation: Reduction of the amide to the final amine.

Retrosynthesis Target Target: This compound Amide Intermediate: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide Target->Amide Reduction (LiAlH4) Ester Precursor: Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate Amide->Ester Aminolysis Start Starting Material: Tetrahydro-4H-pyran-4-one Ester->Start HWE & Hydrogenation

Figure 1: Retrosynthetic strategy prioritizing the amide intermediate to prevent over-alkylation.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (HWE & Hydrogenation)

Objective: Convert the ketone to the saturated ester.

Step 1.1: Horner-Wadsworth-Emmons Olefination

Reaction: Tetrahydro-4H-pyran-4-one + Triethyl phosphonoacetate → Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate.

Reagents:

Reagent Equiv. Role
Tetrahydro-4H-pyran-4-one 1.0 Substrate
Triethyl phosphonoacetate 1.2 HWE Reagent
NaH (60% in oil) 1.3 Base

| THF (Anhydrous) | 10 vol | Solvent |

Procedure:

  • Activation: In a flame-dried flask under N₂, suspend NaH (1.3 eq) in anhydrous THF at 0°C.

  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear.

  • Addition: Add Tetrahydro-4H-pyran-4-one (1.0 eq) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Output: Colorless oil (Yield: ~90-95%). Note: The product is an α,β-unsaturated ester.

Step 1.2: Catalytic Hydrogenation

Reaction: Reduction of the alkene to the alkane.

Procedure:

  • Dissolve the unsaturated ester from Step 1.1 in Ethanol (0.1 M concentration).

  • Add 10 wt% Pd/C catalyst (10% loading).

  • Stir under H₂ atmosphere (balloon pressure is sufficient) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.

  • Concentration: Evaporate solvent to yield Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate .

Phase 2: Amide Formation

Objective: Install the ethylamine group. Method: Direct aminolysis is preferred here for atom economy, avoiding the need to isolate the carboxylic acid.

Reagents:

Reagent Equiv. Role
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate 1.0 Substrate
Ethylamine (2.0M in THF or MeOH) 5.0 Amine Source

| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 0.1 | Catalyst (Optional) |

Procedure:

  • In a pressure tube or sealed vessel, dissolve the ester in THF.

  • Add Ethylamine solution (excess is required to drive equilibrium).

  • Optional: Add 10 mol% TBD to accelerate the reaction at lower temperatures.

  • Heat to 60°C for 16 hours.

  • Workup: Concentrate the reaction mixture to dryness. The excess ethylamine is volatile and will be removed.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

  • Output: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide (White solid/semisolid).

Phase 3: Amide Reduction (The Critical Step)

Objective: Reduce the carbonyl to a methylene group to yield the final secondary amine.

Safety Warning: Lithium Aluminum Hydride (LiAlH4) reacts violently with water and protic solvents. Use strictly anhydrous conditions.

Reagents:

Reagent Equiv. Role
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide 1.0 Substrate
LiAlH4 (2.4M in THF) 2.5 Reducing Agent

| THF (Anhydrous) | 15 vol | Solvent |

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N₂ inlet.

  • Charging: Add LiAlH4 solution (2.5 eq) to the flask. Dilute with anhydrous THF if using solid LAH. Cool to 0°C.

  • Addition: Dissolve the amide (from Phase 2) in anhydrous THF. Add this solution dropwise to the LAH suspension. Exothermic gas evolution will occur.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4–8 hours.

    • Checkpoint: Monitor by LCMS. The amide mass (M+) will disappear, replaced by the amine mass (M-14).

  • The Fieser Quench (Critical): Cool the mixture to 0°C. For every x grams of solid LiAlH4 used, add carefully in order:

    • x mL Water (very slow addition)

    • x mL 15% NaOH solution

    • 3x mL Water

  • Isolation: Warm to RT and stir for 30 min. A white granular precipitate (Lithium/Aluminum salts) will form.

  • Filtration: Filter the salts through Celite. Wash the cake with THF.

  • Final Purification: Dry the filtrate (Na₂SO₄) and concentrate. The resulting oil is the free base.

    • Salt Formation (Recommended): Dissolve the oil in Et₂O and add HCl (4M in Dioxane) to precipitate the This compound hydrochloride salt.

Visualization: Workup & Logic Flow

The following diagram illustrates the critical "Fieser Quench" logic used in Phase 3 to ensure safety and yield.

FieserQuench cluster_quench Fieser Quench Protocol (per x grams LAH) Reaction Reaction Mixture (LiAlH4 + Amine Complex) Cool Cool to 0°C Reaction->Cool Step1 Add x mL H2O (Slowly) Cool->Step1 Step2 Add x mL 15% NaOH Step1->Step2 Step3 Add 3x mL H2O Step2->Step3 Granular Form Granular Precipitate (Li/Al Salts) Step3->Granular Filter Filter (Celite) Granular->Filter Product Filtrate: Target Amine (Free Base) Filter->Product

Figure 2: The Fieser workup protocol minimizes emulsion formation, allowing for easy filtration of aluminum salts.

Analytical Validation (Representative Data)

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

Target: this compound (Free Base)

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl₃)δ 3.95 (dd, 2H)Pyran C2/C6 equatorial protons
δ 3.35 (td, 2H)Pyran C2/C6 axial protons
δ 2.65 (q, 2H)N-CH₂ -CH₃ (Ethyl group)
δ 2.60 (t, 2H)Pyran-CH₂-CH₂ -N (Ethylene linker)
δ 1.10 (t, 3H)N-CH₂-CH₃ (Ethyl terminal methyl)
LC-MS [M+H]+ = 158.15C₉H₁₉NO

References

  • Scaffold Synthesis (HWE/Hydrogenation)

    • Patent: Vertex Pharmaceuticals. "Pyran derivatives and their preparation." US Patent 10,040,776 B2. (2018).
    • Source:

  • Amide Reduction Methodology

    • Protocol: "Reduction of Amides with Lithium Aluminum Hydride."[1] Organic Chemistry Portal. A standard reference for the conversion of amides to amines using LAH.

    • Source:

  • Alternative Reductive Amination (Context)

    • Comparison: "Reductive Amination: A Remarkable Experiment for the Organic Laboratory."[3] Journal of Chemical Education, 2006, 83(6), 929.[3] Discusses the challenges of selectivity in reductive amination.

    • Source: [J. Chem. Educ.[3] - Reductive Amination]([Link])

  • Starting Material Availability

    • Compound: Tetrahydro-4H-pyran-4-one (CAS 29943-42-8).[2] Commercially available building block.[4]

    • Source:

Sources

Application Notes and Protocols for the Alkylation of 2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(tetrahydro-2H-pyran-4-yl)ethanamine scaffold is a valuable building block in medicinal chemistry and drug discovery. Its saturated heterocyclic core is a common feature in a variety of biologically active molecules. The primary amine handle offers a versatile point for chemical modification, with N-alkylation being a fundamental transformation to introduce a wide range of substituents, thereby modulating the pharmacological properties of the parent molecule. These substituted amines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides detailed application notes and protocols for the successful alkylation of 2-(tetrahydro-2H-pyran-4-yl)ethanamine, targeting researchers, scientists, and professionals in drug development.

Strategic Approaches to N-Alkylation

The introduction of an alkyl group onto the primary amine of 2-(tetrahydro-2H-pyran-4-yl)ethanamine can be achieved through several synthetic strategies. The choice of method often depends on the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance required. Two of the most common and effective methods are Reductive Amination and Direct Alkylation with Alkyl Halides.

Reductive Amination: A Controlled and Versatile Method

Reductive amination is a highly efficient and widely employed method for the N-alkylation of primary amines.[1][2] This one-pot procedure involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1] This method is favored for its high selectivity for mono-alkylation, broad substrate scope, and generally mild reaction conditions.[2]

The general mechanism involves the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a hydride source to yield the alkylated amine.

G cluster_0 Reductive Amination Mechanism Amine R¹-NH₂ (2-(tetrahydro-2H-pyran-4-yl)ethanamine) Carbinolamine R¹-NH-CH(OH)R² (Carbinolamine Intermediate) Amine->Carbinolamine + Carbonyl Carbonyl O=CHR² (Aldehyde or Ketone) Imine [R¹-N=CHR²] (Imine Intermediate) Carbinolamine->Imine - H₂O SecondaryAmine R¹-NH-CH₂R² (N-Alkylated Product) Imine->SecondaryAmine + Reducing Agent ReducingAgent [H⁻] (Reducing Agent, e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation with alkyl halides is a classical method for forming carbon-nitrogen bonds.[3] The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide.

A significant challenge with this method is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a potential second alkylation event that forms a tertiary amine, and even a third to form a quaternary ammonium salt.[4] However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved.

Experimental Protocols

Safety Precautions: Alkylating agents are often toxic and can be carcinogenic.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5][7]

Protocol 1: Reductive Amination

This protocol describes a general procedure for the N-alkylation of 2-(tetrahydro-2H-pyran-4-yl)ethanamine with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier
2-(tetrahydro-2H-pyran-4-yl)ethanamine1.0≥97%e.g., Sigma-Aldrich
Aldehyde or Ketone1.0 - 1.2≥98%Various
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5≥95%Various
Dichloromethane (DCM) or Dichloroethane (DCE)-AnhydrousVarious
Saturated aqueous sodium bicarbonate (NaHCO₃)--Various
Anhydrous sodium sulfate (Na₂SO₄)--Various
Silica gel for column chromatography--Various

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[1] Be mindful of any potential exotherm.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting materials are consumed, which typically takes 2-24 hours.[1] Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[1]

G cluster_0 Reductive Amination Workflow Start Dissolve Amine and Carbonyl in Solvent ImineFormation Stir at RT for 1-2h (Imine Formation) Start->ImineFormation Reduction Add NaBH(OAc)₃ ImineFormation->Reduction Reaction Stir at RT for 2-24h Reduction->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Isolated N-Alkylated Product Purify->Product

Caption: Experimental Workflow for Reductive Amination.

Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol provides a general procedure for the selective mono-N-alkylation of 2-(tetrahydro-2H-pyran-4-yl)ethanamine with an alkyl halide in the presence of a base.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier
2-(tetrahydro-2H-pyran-4-yl)ethanamine1.0≥97%e.g., Sigma-Aldrich
Alkyl Halide (e.g., bromide or iodide)1.0 - 1.1≥98%Various
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)2.0 - 3.0≥99%Various
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)-AnhydrousVarious
Ethyl acetate (EtOAc)--Various
Water---
Anhydrous sodium sulfate (Na₂SO₄)--Various
Silica gel for column chromatography--Various

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, combine 2-(tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq.) and a base such as potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0-3.0 eq.) in a suitable solvent like acetonitrile or DMF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or at 0 °C to control the initial reaction rate.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed.[1] It is crucial to monitor the reaction progress closely by TLC or LC-MS to minimize the formation of the di-alkylated byproduct.

  • Work-up: Upon completion, filter off any inorganic salts.[1] Dilute the filtrate with water and extract the product with an appropriate organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[1] Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Characterization of the N-Alkylated Product

The structure and purity of the synthesized N-alkylated 2-(tetrahydro-2H-pyran-4-yl)ethanamine derivatives should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of one of the N-H protons of the primary amine and the appearance of new signals corresponding to the introduced alkyl group are indicative of a successful reaction. The protons on the carbon adjacent to the nitrogen will experience a downfield shift.[8][9] N-H signals of secondary amines typically appear as a single broad peak.[8][10]

  • ¹³C NMR: The carbon atoms of the newly introduced alkyl group will be visible, and the carbon atom of the tetrahydropyran ring attached to the ethylamine moiety will also show a characteristic shift.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the mass of the expected N-alkylated product. The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy:

  • A successful mono-alkylation will result in the disappearance of the characteristic pair of N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹) and the appearance of a single, weaker N-H stretching band for the secondary amine in the same region.[8][11]

Conclusion

The N-alkylation of 2-(tetrahydro-2H-pyran-4-yl)ethanamine is a key transformation for the generation of diverse chemical libraries for drug discovery and development. Both reductive amination and direct alkylation with alkyl halides are viable methods to achieve this. Reductive amination is often the preferred method due to its higher selectivity for mono-alkylation and milder reaction conditions. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired products in high purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully synthesize a wide array of N-alkylated 2-(tetrahydro-2H-pyran-4-yl)ethanamine derivatives.

References

  • US3864402A - Purification of secondary alkyl amines - Google P
  • Aqueous-Mediated N-Alkylation of Amines - Semantic Scholar. [Link]

  • US3470251A - Separation and purification of secondary alkyl primary amines - Google P
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings - Paho.org. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. [Link]

  • Amine alkylation - Wikipedia. [Link]

  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines - Books.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Ch22: Alkylation of Amines - Department of Chemistry - University of Calgary. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. [Link]

  • Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine - ResearchGate. [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]

  • Amines. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones - YouTube. [Link]

  • Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting | Pharmacy Times. [Link]

  • Alkylation Safety - American Fuel & Petrochemical Manufacturers. [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline - DergiPark. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis. [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google P

Sources

Use of "N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine in Drug Discovery

Part 1: Executive Summary & Strategic Rationale

This compound represents a high-value "building block" in modern medicinal chemistry, specifically designed to address the Lipophilicity-Solubility Paradox .[1] In lead optimization, replacing a carbocyclic moiety (like a cyclohexyl or phenyl ring) with a tetrahydropyran (THP) ring is a validated strategy to lower LogP (typically by ~1.5–2.0 units) while maintaining steric bulk and hydrophobic contacts.[1]

This specific derivative incorporates an ethyl linker and a secondary N-ethyl amine , providing two critical advantages:

  • Conformational Flexibility: The ethylene spacer (-CH2CH2-) decouples the rigid THP ring from the core scaffold, allowing the ring to adopt optimal binding orientations in solvent-exposed pockets.

  • Synthetic Versatility: The secondary amine serves as a robust handle for amide coupling, urea formation, or SNAr reactions, introducing the THP tail as a "solubilizing appendage" late in the synthetic pathway.[1]

Target Applications:

  • Kinase Inhibitors: Targeting solvent-front regions to improve oral bioavailability.

  • GPCR Antagonists: Modulating lipophilicity in allosteric binding sites.[1]

  • Fragment-Based Drug Discovery (FBDD): Growing vectors from core fragments to improve metabolic stability.[1]

Part 2: Chemical Profile & Properties

PropertyData / ValueNote
IUPAC Name This compound
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol Ideal for Fragment growth (<200 Da)
Est.[1] LogP (cLogP) ~1.1Significantly lower than cyclohexyl analog (~3.[1]2)
pKa (Calc) ~10.5 (Secondary Amine)Protonated at physiological pH
H-Bond Acceptors 2 (Ether O, Amine N)Ether O acts as a weak acceptor
H-Bond Donors 1 (Amine NH)
Rotatable Bonds 4High flexibility

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While custom synthesis houses supply this, in-house preparation ensures purity and allows for rapid analog generation (e.g., N-propyl, N-cyclopropyl).[1] The most robust route is the Reductive Amination of the parent primary amine with acetaldehyde.[1]

Reagents:

  • Starting Material: 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS: 389621-77-6).[1]

  • Carbonyl Source: Acetaldehyde (freshly distilled or solution in DCM).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) – Chosen for mildness and selectivity over aldehydes.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ): In a round-bottom flask, suspend 2-(tetrahydro-2H-pyran-4-yl)ethanamine HCl (1.0 eq, 5 mmol) in DCE (20 mL). Add Triethylamine (1.2 eq) and stir for 15 min at Room Temperature (RT) to liberate the free amine.

  • Imine Formation: Cool the mixture to 0°C. Add Acetaldehyde (1.1 eq) dropwise. Allow to stir for 30 min. Note: Slight excess of aldehyde drives conversion.[1]

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes. Caution: Gas evolution.[1]

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by LCMS (Target [M+H]+ = 158.15).[1]

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 20 min. Extract with DCM (3 x 20 mL).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient) to yield the secondary amine as a colorless oil.[1]

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic ethyl triplet (~1.1 ppm) and quartet (~2.6 ppm), and the disappearance of the aldehyde peak.[1] The THP protons should remain distinct multiplets (3.3–4.0 ppm for protons adjacent to oxygen).[1]

Protocol B: General Amide Coupling (Lead Optimization)

Rationale: Attaching the fragment to a carboxylic acid core (e.g., a kinase hinge binder).[1]

Reagents:

  • Core Scaffold: Carboxylic Acid derivative (R-COOH).[1]

  • Coupling Agent: HATU (1.2 eq) – Preferred for sterically hindered secondary amines.[1]

  • Base: DIPEA (3.0 eq).[1]

  • Solvent: DMF (anhydrous).[1]

Workflow:

  • Dissolve R-COOH (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 5 min to activate the acid (formation of O-At ester).

  • Add This compound (1.2 eq).

  • Stir at RT for 2–16 hours.

  • QC: Monitor consumption of R-COOH by LCMS.

  • Isolation: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Concentrate and purify via Prep-HPLC.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting this specific fragment and its integration into a drug scaffold.

DrugDesignWorkflow Start Hit Compound Identified (High LogP / Low Solubility) Analysis Analyze Pharmacophore (Identify Hydrophobic Tail) Start->Analysis Decision Is the Cyclohexyl/Phenyl ring essential for shape? Analysis->Decision Strategy1 Strategy: Bioisosteric Replacement Swap Cyclohexyl -> THP Decision->Strategy1 Yes Strategy2 Strategy: Linker Extension Add Ethyl Spacer for Flexibility Strategy1->Strategy2 Need Solvent Reach Synthesis Synthesize Fragment: N-ethyl-2-(THP-4-yl)ethanamine Strategy2->Synthesis Coupling Coupling Reaction (Amide/Urea/SNAr) Synthesis->Coupling Result Optimized Lead: Lower LogP, Improved Sol., Retained Potency Coupling->Result

Caption: Decision tree for integrating the THP-ethylamine motif to resolve solubility issues in lipophilic lead compounds.

Part 5: Validation & Quality Control

To ensure the "Trustworthiness" of this application, the final conjugate must undergo metabolic stability testing.[1] The THP ring is generally stable but can be a site of oxidative metabolism.

Microsomal Stability Protocol (Brief):

  • Incubation: Incubate the test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: A T1/2 > 30 minutes indicates the THP ring is not a metabolic "soft spot" compared to the parent cyclohexyl (which is prone to hydroxylation).[1]

References

  • Giblin, G. M. P., et al. (2007).[1][2] "Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain."[1][2] Journal of Medicinal Chemistry, 50(11), 2597–2600.[1][2] Link

    • Context: Validates the use of THP-alkyl-amine motifs in optimizing pyrimidine-based inhibitors.
  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

    • Context: Authoritative review on THP as a bioisostere for cyclohexyl rings to lower lipophilicity.
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

    • Context: The foundational protocol for the synthesis step described in Protocol A.
  • Sigma-Aldrich Product Data. "2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride." Link

    • Context: Source for the starting material and physical property data.[1][3]

Sources

Application Notes and Protocols for the Exploration of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Derivatives in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Tetrahydropyran Scaffold in CNS Drug Discovery

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive core for the design of novel therapeutics. The N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine core, in particular, presents a promising starting point for the development of agents targeting the central nervous system (CNS). Derivatives of similar scaffolds, such as N-Methyl-N-tetrahydro-2H-pyran-4-ylamine, are recognized as important intermediates in the synthesis of pharmaceuticals aimed at neurological disorders.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of novel this compound derivatives. We will delve into the synthetic strategies for library generation, detailed protocols for in vitro pharmacological evaluation, and a framework for interpreting the resulting data to guide lead optimization. The overarching goal is to systematically explore the chemical space around this core structure to identify key molecular features that govern potency, selectivity, and desirable pharmacokinetic properties.

Part 1: Synthetic Strategy for Derivative Library Generation

A robust SAR study is contingent on the efficient and systematic synthesis of a diverse library of analogues.[3] The modular nature of the this compound scaffold allows for modifications at several key positions. The following retrosynthetic analysis outlines a general and adaptable approach.

General Synthetic Workflow

The synthesis of the target derivatives can be approached through a convergent strategy, allowing for late-stage diversification. A plausible synthetic route is depicted below, starting from commercially available materials.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A Tetrahydro-4H-pyran-4-one D 4-(2-Nitroethyl)tetrahydro-2H-pyran-4-ol (Henry Reaction) A->D B Nitroethane B->D C Ethyl iodide G This compound (Reductive Amination) C->G E 4-(2-Nitrovinyl)tetrahydro-2H-pyran (Dehydration) D->E F 2-(Tetrahydro-2H-pyran-4-yl)ethanamine (Reduction) E->F F->G

Caption: General synthetic workflow for the core scaffold.

Protocol 1: Synthesis of the Core Scaffold - this compound
  • Step 1: Henry Reaction. To a solution of tetrahydro-4H-pyran-4-one and nitroethane in a suitable solvent (e.g., methanol), add a base such as sodium hydroxide dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Step 2: Dehydration. The resulting nitro-alcohol is then dehydrated using a reagent like acetic anhydride or a strong acid catalyst to yield 4-(2-nitrovinyl)tetrahydro-2H-pyran.

  • Step 3: Reduction. The nitrovinyl compound is reduced to the primary amine, 2-(tetrahydro-2H-pyran-4-yl)ethanamine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Step 4: N-Ethylation. The primary amine is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield the final core scaffold, this compound.

Library Diversification Strategy

To build a comprehensive SAR, modifications should be introduced at distinct points of the molecule.

Modification PointRationaleExample Reagents
N-Alkyl Group Investigate the impact of steric bulk and lipophilicity on receptor binding.Alkyl halides (e.g., methyl iodide, propyl bromide), aldehydes/ketones for reductive amination.
Ethylamine Linker Explore the optimal distance and conformation for interaction with the target.Homologated nitroalkanes in the Henry reaction.
Tetrahydropyran Ring Modulate physicochemical properties and explore additional binding pockets.Substituted tetrahydropyranones as starting materials.

Part 2: In Vitro Pharmacological Evaluation

Based on the structural similarity of the core scaffold to known aminergic G-protein coupled receptor (GPCR) ligands, a primary screening cascade targeting a panel of serotonin (5-HT) and dopamine (D) receptors is proposed.

Protocol 2: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] A competitive binding assay format will be utilized to determine the inhibition constant (Ki) of the synthesized derivatives.

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of aminergic GPCRs (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).

  • Test compounds (synthesized derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or near its Kd).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.[5]

Protocol 3: Functional Assays (cAMP Measurement)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[6][7] For GPCRs that couple to Gs or Gi signaling pathways, measuring changes in intracellular cyclic AMP (cAMP) levels is a robust method to assess functional activity.

Objective: To characterize the functional activity of hit compounds at Gs- or Gi-coupled receptors.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Known agonist and antagonist for the target receptor.

  • Test compounds.

  • Cell culture medium and reagents.

Procedure (General for a Gs-coupled receptor agonist assay):

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Stimulation: Incubate for a specified period to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen assay kit.

  • Data Analysis: Generate dose-response curves and calculate EC50 values for agonists or IC50 values for antagonists.

G cluster_0 Assay Workflow A Synthesized Derivatives B Primary Screening (Radioligand Binding Assays) A->B Test in vitro C Determine Ki values B->C D Hit Identification (Compounds with Ki < 1 µM) C->D Analyze Data E Secondary Screening (Functional cAMP Assays) D->E F Determine EC50/IC50 values (Agonist/Antagonist mode) E->F G Lead Compound Selection F->G Analyze Data

Caption: High-level workflow for in vitro pharmacological evaluation.

Part 3: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk compounds and guide the selection of candidates with favorable drug-like properties.

Recommended In Vitro ADME Assays
AssayPurpose
Aqueous Solubility To determine the solubility of the compounds in physiological buffers.
LogD7.4 To assess the lipophilicity of the compounds at physiological pH.
Metabolic Stability To evaluate the susceptibility of compounds to metabolism by liver microsomes or hepatocytes.
CYP450 Inhibition To identify potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.
Plasma Protein Binding To determine the extent to which compounds bind to plasma proteins, which influences their free concentration.
Permeability (e.g., Caco-2) To predict intestinal absorption of orally administered drugs.

Part 4: Building the Structure-Activity Relationship (SAR)

The data generated from the pharmacological and ADME assays will be used to construct a comprehensive SAR. This involves systematically analyzing how structural modifications influence biological activity and physicochemical properties.

Hypothetical SAR Table
CompoundR1 (N-Alkyl)R2 (Linker)R3 (THP sub)5-HT1A Ki (nM)D2 Ki (nM)Microsomal t1/2 (min)
Scaffold -CH2CH3-CH2CH2-H550>1000045
1a -CH3-CH2CH2-H800>1000050
1b -CH2CH2CH3-CH2CH2-H350850030
2a -CH2CH3-CH2-H1200>1000040
3a -CH2CH3-CH2CH2-2-F450900060
Interpreting the SAR Data
  • N-Alkyl Substitution: The data may reveal an optimal size for the N-alkyl group. For instance, increasing the chain length from ethyl to propyl might enhance potency, while a smaller methyl group could be detrimental.

  • Linker Length: The length of the ethylamine linker is critical for positioning the basic nitrogen for interaction with the receptor. Shortening or lengthening this linker could lead to a significant loss of affinity.

  • Tetrahydropyran Substitution: Introducing substituents on the tetrahydropyran ring can influence both potency and metabolic stability. For example, a fluorine atom might block a potential site of metabolism, thereby increasing the metabolic half-life.

By integrating these findings, a clear picture of the SAR for this series of compounds will emerge, enabling the rational design of the next generation of more potent, selective, and drug-like molecules.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel CNS-active agents. The systematic approach to synthesis, in vitro pharmacological profiling, and ADME assessment outlined in these application notes provides a robust framework for conducting thorough SAR studies. By understanding the intricate relationships between chemical structure and biological function, research teams can accelerate the journey from initial hits to optimized lead candidates with therapeutic potential.

References

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]

  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • ResearchGate. (2025). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. [Link]

  • Singh, P., Kumar, A., & Kumar, V. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. [Link]

  • El-Naggar, M., et al. (2020). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 10(42), 25163-25181. [Link]

  • Guillaumet, G., & Akssira, M. (2012). SYNTHESIS OF TWO NEUROKININ NK1 RECEPTOR ANTAGONISTS. Heterocycles, 86(1), 89. [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • Gill, N. S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25. [Link]

  • Peretto, I., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & medicinal chemistry letters, 13(11), 1875–1880. [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

  • Faheem, M., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(21), 12254-12287. [Link]

Sources

Application Note: Precision N-Ethylation of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The selective N-mono-alkylation of primary amines is a classic challenge in medicinal chemistry. Direct alkylation using ethyl halides (e.g., ethyl iodide) typically results in a mixture of secondary amines, tertiary amines, and quaternary ammonium salts due to the enhanced nucleophilicity of the product amine (the "Hofmann Alkylation" problem).

To achieve high-fidelity N-ethylation , researchers must bypass direct displacement mechanisms in favor of reductive pathways. This Application Note details two field-proven protocols:

  • Reductive Amination (Method A): The industry "Gold Standard" using Sodium Triacetoxyborohydride (STAB). It offers the best balance of selectivity, mild conditions, and operational simplicity.

  • Amide Reduction (Method B): A two-step high-fidelity sequence (Acetylation

    
     Reduction) used when absolute mono-selectivity is required or when the substrate contains acid-sensitive groups incompatible with reductive amination.
    
Decision Matrix: Method Selection
FeatureDirect Alkylation (Et-I)Reductive Amination (Method A)Amide Reduction (Method B)
Selectivity Poor (Poly-alkylation common)High (Kinetic control)Absolute (Stepwise control)
Reagents Ethyl Iodide/Bromide, BaseAcetaldehyde, STAB (or NaBH

CN)
Acetic Anhydride, then LiAlH

Conditions Basic, often heatedMildly acidic/Neutral, RTStep 1: Mild; Step 2: Harsh (Reflux)
Atom Economy HighModerateLow (Requires 2 steps)
Recommendation Avoid for mono-ethylationPrimary Choice Secondary Choice (Difficult substrates)

Method A: Reductive Amination (The Gold Standard)

Mechanism of Action

Unlike direct alkylation, reductive amination proceeds through an imine (Schiff base) intermediate. The reducing agent, Sodium Triacetoxyborohydride (STAB), is sterically bulky and electron-deficient, making it less reactive toward the aldehyde carbonyl but highly reactive toward the protonated iminium ion. This kinetic differentiation prevents the reduction of the aldehyde to ethanol and ensures selective amine formation.

ReductiveAmination Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Acetaldehyde (CH3CHO) Aldehyde->Hemiaminal Nucleophilic Attack Imine Imine (R-N=CHCH3) Hemiaminal->Imine -H2O (Dehydration) Iminium Iminium Ion (R-NH+=CHCH3) Imine->Iminium Protonation Product Secondary Amine (R-NH-Et) Iminium->Product Hydride Transfer Acid H+ (Acetic Acid) Acid->Imine STAB STAB (Hydride) STAB->Iminium

Figure 1: Mechanistic pathway of Reductive Amination using STAB. The critical step is the selective reduction of the Iminium ion over the aldehyde.[1][2]

Experimental Protocol (Standard STAB Procedure)

Target: Conversion of 1.0 mmol Primary Amine to N-Ethyl Secondary Amine.

Reagents:

  • Primary Amine (1.0 equiv)

  • Acetaldehyde (1.2 – 1.5 equiv) (Note: Freshly distilled or high purity recommended)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 mmol) in DCE (5–10 mL).

    • Expert Insight: DCE is preferred over THF for rate acceleration, but THF is safer and acceptable for most substrates.

  • Imine Formation: Add Acetaldehyde (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes under Nitrogen/Argon.

    • Why? This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, minimizing direct reduction of acetaldehyde to ethanol.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Safety: STAB evolves hydrogen gas slowly; ensure venting.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LCMS (typically 1–4 hours).

    • Checkpoint: If the reaction stalls, add an additional 0.5 equiv of STAB and Acetaldehyde.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO

      
        (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM or EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • purification: Flash column chromatography (typically MeOH/DCM gradients).

Troubleshooting the "Over-Alkylation" Edge Case: If dialkylation (formation of tertiary amine) is observed despite using STAB:

  • Switch to Stepwise Protocol: Dissolve Amine + Aldehyde in Methanol (anhydrous). Stir 1 hour to form Imine completely. Then add NaBH

    
      (not STAB) carefully. The solvent switch to MeOH often favors the imine equilibrium, and the sequential addition prevents over-reaction (Abdel-Magid et al., 1996).
    

Method B: Amide Reduction (High Fidelity)

Mechanism of Action

This method guarantees mono-ethylation because the intermediate (N-acetyl amide) is chemically distinct and cannot react with a second equivalent of acetylating agent to form a "quaternary amide." The subsequent reduction converts the carbonyl (C=O) into a methylene (CH


) group.[3][4]

AmideReduction Amine Primary Amine (R-NH2) Amide Acetamide (R-NH-CO-CH3) Amine->Amide Acylation (Pyridine) AcAn Acetic Anhydride (Ac2O) AcAn->Amine Tetra Tetrahedral Intermediate Amide->Tetra LiAlH4 Attack Iminium Iminium Ion Tetra->Iminium Collapse (-O-Al-Li) Product N-Ethyl Amine (R-NH-CH2CH3) Iminium->Product 2nd Hydride Attack

Figure 2: Two-step conversion via Acetylation and subsequent Hydride Reduction.[4]

Experimental Protocol

Target: Conversion of 1.0 mmol Primary Amine to N-Ethyl Secondary Amine.

Step 1: Acetylation

  • Dissolve Primary Amine (1.0 mmol) in DCM (5 mL).

  • Add Triethylamine (1.5 equiv) and Acetic Anhydride (1.1 equiv).

  • Stir at RT for 1 hour. Verify conversion to Acetamide by TLC.

  • Standard aqueous workup (wash with 1N HCl, then NaHCO

    
    ). Concentrate to obtain the crude amide.
    

Step 2: Reduction (The Critical Step)

  • Setup: Flame-dry a flask and maintain an inert atmosphere (N

    
    /Ar).
    
  • Solvation: Dissolve the crude amide in anhydrous THF (5–10 mL).

  • Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH

    
    )  (2.0 – 3.0 equiv) as a solution in THF or powder (at 0°C).
    
    • Warning: LiAlH

      
       is pyrophoric. Handle with extreme care.
      
  • Reflux: Heat the reaction to reflux (66°C) for 2–4 hours.

    • Note: Amide reduction requires heat; it will not proceed to completion at RT like ketone reductions.

  • Fieser Quench (Critical for Safety):

    • Cool to 0°C.

    • For every x grams of LiAlH

      
       used, add:
      
      • x mL Water (very slowly)

      • x mL 15% NaOH

      • 3x mL Water

  • Isolation: Filter the resulting white granular precipitate through Celite. Concentrate the filtrate to yield the N-ethyl amine.

Analytical Validation

To confirm successful N-ethylation and rule out over-alkylation, analyze the following signals:

MethodDiagnostic SignalSuccess Criteria
1H NMR Methyl Triplet Look for a triplet (

~1.0–1.2 ppm,

Hz).
1H NMR Methylene Quartet Look for a quartet (

~2.5–2.8 ppm) coupled to the methyl triplet.
1H NMR NH Proton A broad singlet (

1.5–4.0 ppm) indicates a secondary amine. Absence suggests tertiary amine (over-alkylation).
LCMS Mass Shift [M+H]

should increase by +28 Da relative to the starting material.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][6][12] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]

Sources

Purification of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is a secondary amine of significant interest in contemporary drug discovery and development. Its unique structural motif, combining a flexible ethylamine side chain with a rigid tetrahydropyran core, makes it a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications.

This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound. We will explore purification strategies based on the compound's physicochemical properties and the likely impurities arising from its common synthetic route, reductive amination. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve the high purity required for their demanding applications.

Understanding the Molecule and Potential Impurities

A thorough understanding of the target molecule's properties and the potential impurities from its synthesis is the foundation of an effective purification strategy.

Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale/Source
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.26 g/mol -
Boiling Point ~210-230 °C (at 760 mmHg)Estimated based on the structure and boiling points of similar secondary amines.[1][2][3]
Solubility Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, methanol).[4] Limited solubility in water, which increases at lower pH due to salt formation.[4][5]General solubility trends for secondary amines.[4]
Appearance Colorless to light-yellow oil or low melting solidGeneral appearance of secondary amines.

Common Synthetic Route and Potential Impurities

The most common and efficient method for the synthesis of this compound is the reductive amination of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine, or alternatively, the reductive amination of acetaldehyde with 2-(tetrahydro-2H-pyran-4-yl)ethanamine.[6][7] This reaction typically employs a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]

Potential Impurities from Reductive Amination:

  • Unreacted Starting Materials:

    • 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde or 2-(tetrahydro-2H-pyran-4-yl)ethanamine

    • Ethylamine or Acetaldehyde

  • Over-alkylation Product:

    • N,N-diethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (tertiary amine)

  • Imine Intermediate:

    • N-(2-(tetrahydro-2H-pyran-4-yl)ethylidene)ethanamine

  • Byproducts from the Reducing Agent:

    • Borate salts

The choice of purification strategy will be dictated by the need to effectively remove these specific impurities.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired high purity of this compound. The following decision tree illustrates a logical workflow for selecting the appropriate purification method(s).

Purification_Workflow Start Crude Product Aqueous_Wash Aqueous Work-up Start->Aqueous_Wash Initial Cleanup Distillation Vacuum Distillation Aqueous_Wash->Distillation For removal of non-volatile impurities Chromatography Column Chromatography Aqueous_Wash->Chromatography For removal of closely related impurities Crystallization Salt Formation & Recrystallization Aqueous_Wash->Crystallization For solid products or to form a solid salt Distillation->Chromatography Further polishing Pure_Product Pure Product (>98%) Distillation->Pure_Product Chromatography->Pure_Product Crystallization->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis Final QC

Caption: Decision workflow for purification of this compound.

Experimental Protocols

Preliminary Purification: Aqueous Work-up

This initial step is crucial for removing water-soluble impurities such as borate salts and unreacted ethylamine.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Water to remove water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude, washed product.

Purification by Column Chromatography

Flash column chromatography is a highly effective technique for separating the desired secondary amine from closely related impurities like the starting materials and the over-alkylation product.[9][10][11]

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. A common starting point is a gradient of 0% to 20% ethyl acetate in hexane. To improve peak shape and prevent tailing of the amine, it is highly recommended to add a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine, to the eluent.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase composition and gradually increase the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Chromatography_Workflow Start Crude Amine Dissolve Dissolve in minimal eluent Start->Dissolve Load Load onto silica gel column Dissolve->Load Elute Elute with Hexane/EtOAc (+ 0.5% TEA) gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate End Pure Amine Evaporate->End

Caption: Workflow for purification by column chromatography.

Purification by Vacuum Distillation

Given the estimated high boiling point of the target compound, vacuum distillation is the preferred method to prevent thermal decomposition.[12]

Protocol:

  • Apparatus: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure:

    • Place the crude or partially purified amine in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature. The exact boiling point at a given pressure will need to be determined empirically, but based on estimations, it is likely to be in the range of 100-130 °C at approximately 10-20 mmHg.

    • Discard any initial forerun, which may contain more volatile impurities.

    • Stop the distillation before the flask is completely dry.

Purification by Recrystallization of the Hydrochloride Salt

Converting the amine to its hydrochloride salt often yields a crystalline solid that can be purified by recrystallization.[1][13][14] This method is particularly effective for removing non-basic impurities.

Protocol:

  • Salt Formation:

    • Dissolve the crude or partially purified amine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.[15][16][17] Common solvents to screen include ethanol, isopropanol, or mixtures such as ethanol/diethyl ether or isopropanol/hexane.

    • Procedure:

      • Dissolve the crude hydrochloride salt in the minimum amount of the chosen hot solvent.

      • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

      • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

      • Further cool the solution in an ice bath to maximize the yield of crystals.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Liberation of the Free Amine (Optional):

    • Dissolve the purified hydrochloride salt in water.

    • Basify the solution to a pH > 10 with a strong base (e.g., 2 M NaOH).

    • Extract the free amine with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure free amine.

Purity Analysis

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any remaining volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the secondary amine functional group.

Conclusion

The purification of this compound is a critical step in its utilization as a valuable building block in research and development. The choice of purification strategy should be guided by the nature and quantity of impurities present. A multi-step approach, often involving an initial aqueous work-up followed by column chromatography, vacuum distillation, or recrystallization of the hydrochloride salt, will typically yield a product of high purity. The protocols provided in this guide offer a robust framework for researchers to obtain this important compound in a state that meets the stringent requirements of modern chemical synthesis.

References

  • US20100204470A1 - Method for salt preparation.
  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015).
  • Basic Properties of Amines. (2023). Chemistry LibreTexts.
  • N-alkylation of (hetero)aromatic amines using...
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022).
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. (2004). PubMed.
  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021).
  • Purification: How To. University of Rochester Department of Chemistry.
  • Recrystalliz
  • Recrystalliz
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Structure and Amine-Water Solubility in Desalination by Solvent Extraction.
  • Are amines soluble in organic solvents? (2018). Quora.
  • Supporting Inform
  • Physical Properties of Amines: Alkyl, Aliph
  • Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. (2025).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reduced pressure distill
  • Purification of N-ethyl-2,2-dimethylpropanamide: Application Notes and Protocols for Researchers. Benchchem.
  • Amine synthesis by reductive amination (reductive alkyl
  • N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2. ChemicalBook.
  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Synthesis of Secondary N-Methylamines via Reductive Amin
  • Designed TiS2 nanosheets efficient for electrocatalytic reductive amination of biomass-derived furfurals. (2022). UCL Discovery.
  • Chromatography: The Solid Phase. University of Rochester.
  • Novel intensified process for ethanolamines production using reactive distillation and dividing-wall column technologies. (2022). TU Delft Research Portal.
  • Myers Chem 115.
  • Distillation Columns. Chemical Engineering | University of Utah.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chrom
  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

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Application Note: Scalable Synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine , a key secondary amine building block in medicinal chemistry. Unlike direct alkylation routes that suffer from over-alkylation impurities, this protocol utilizes a two-step Amide Reduction Strategy . The process begins with the activation of 2-(tetrahydro-2H-pyran-4-yl)acetic acid using 1,1'-Carbonyldiimidazole (CDI), followed by coupling with ethylamine. The resulting amide is subsequently reduced using Lithium Aluminum Hydride (LiAlH


) under controlled conditions. This method prioritizes process safety, impurity control, and reproducibility on a multigram to kilogram scale.

Retrosynthetic Analysis & Strategy

The target molecule is a secondary amine. Direct alkylation of 2-(tetrahydro-2H-pyran-4-yl)ethanamine with ethyl halides is discouraged due to the formation of tertiary amine byproducts (over-alkylation) which are difficult to separate.

Selected Route: Amide Reduction [1][2]

  • Amidation: Activation of the carboxylic acid avoids the instability associated with aldehyde precursors required for reductive amination.

  • Reduction: Reduction of the amide guarantees a mono-ethylated product, ensuring high purity.

Reaction Scheme (Graphviz)

SynthesisRoute Acid 2-(Tetrahydro-2H-pyran-4-yl) acetic acid (CAS 85064-61-5) Amide Intermediate Amide (N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide) Acid->Amide 1. CDI, THF 2. EtNH2 CDI CDI (Activator) CDI->Amide Target Target Amine (this compound) Amide->Target Reflux LiAlH4 LiAlH4 / THF (Reduction) LiAlH4->Target Salt HCl Salt (Final Form) Target->Salt HCl/Dioxane

Caption: Two-step scalable synthesis route via amide intermediate.

Experimental Protocols

Step 1: Synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)acetamide

Rationale: We utilize 1,1'-Carbonyldiimidazole (CDI) for acid activation. Unlike thionyl chloride (


), CDI releases only 

and imidazole, avoiding acidic off-gassing and allowing a "one-pot" addition of the amine.

Reagents:

  • 2-(Tetrahydro-2H-pyran-4-yl)acetic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Ethylamine (2.0 M in THF or 70% aq. solution) (1.5 equiv)

  • Dichloromethane (DCM) or THF (Solvent, 10 mL/g)

Protocol:

  • Activation: Charge a dry reactor with 2-(tetrahydro-2H-pyran-4-yl)acetic acid and anhydrous DCM (or THF) under

    
     atmosphere.
    
  • Addition: Add CDI portion-wise at

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Incubation: Warm to Room Temperature (RT) and stir for 1-2 hours until gas evolution ceases. This forms the reactive acyl-imidazole species.

  • Coupling: Cool the mixture back to

    
    . Add Ethylamine  solution dropwise.
    
  • Completion: Stir at RT for 4 hours. Monitor by TLC or LC-MS (Target Mass: ~171.2 amu).

  • Workup:

    • Quench with 1M HCl (to remove imidazole and excess ethylamine).

    • Extract the organic layer. Wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Result: Off-white solid or viscous oil. Yield typically >85%.[3]

Step 2: Reduction to this compound

Rationale: Lithium Aluminum Hydride (LiAlH


)  is chosen for its complete reduction power. While Borane (

) is an alternative, LiAlH

is cost-effective for simple amides and the Fieser Workup allows for easy removal of aluminum salts on a large scale.

Reagents:

  • Intermediate Amide (from Step 1) (1.0 equiv)

  • LiAlH

    
     (Pellets or powder, 2.4 M in THF) (2.5 - 3.0 equiv)
    
  • Anhydrous THF (Solvent, 15 mL/g)

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.[4]

  • Charge Reductant: Add LiAlH

    
      suspension in THF to the flask. Cool to 
    
    
    
    .
  • Addition: Dissolve the Intermediate Amide in minimal anhydrous THF. Add this solution dropwise to the LiAlH

    
     slurry. Exothermic reaction - maintain temp < 10°C.
    
  • Reaction: Once addition is complete, warm to RT, then heat to Reflux (66°C) for 6–12 hours.

    • Checkpoint: Solution usually turns from gray to white/translucent as the complex forms.

  • Fieser Workup (Critical for Scale-Up):

    • Cool reaction to

      
      .
      
    • For every x grams of LiAlH

      
       used, add carefully in order:
      
      • x mL Water (Slowly! H2 evolution).

      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Warm to RT and stir for 30 mins. The aluminum salts will form a granular white precipitate (lithium aluminate).

  • Isolation: Filter the granular solids through a Celite pad. Wash the cake with THF.

  • Purification: Concentrate the filtrate to obtain the crude amine oil.

Step 3: Salt Formation (Hydrochloride)

To ensure long-term stability and ease of handling:

  • Dissolve crude amine in diethyl ether or Ethanol.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise at

    
    .
    
  • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Process Safety & Engineering

Hazard Analysis (DOT Diagram)

Safety Sub1 CDI Activation Risk1 CO2 Evolution (Pressure buildup) Sub1->Risk1 Cause Sub2 LiAlH4 Reduction Risk2 H2 Gas Evolution (Flammability) Sub2->Risk2 Cause Risk3 Exotherm (Thermal Runaway) Sub2->Risk3 Cause

Caption: Critical Process Hazards. Engineering controls (venting, cooling jackets) are mandatory.

  • Gas Evolution: The CDI step releases 1 mole of gas per mole of acid. Ensure reactor venting is sized correctly.

  • Quenching: The LiAlH

    
     quench is the most dangerous step. Never add water directly to a hot reaction. Use the Fieser method strictly to avoid "gummy" aluminum emulsions that trap product.
    

Analytical Data (Expected)

Target: this compound Hydrochloride Formula:


MW:  157.25 (free base) / 193.71 (salt)
TechniqueExpected Signal / CharacteristicAssignment
1H NMR (DMSO-d6)

8.8-9.0 (br s, 2H)

(Ammonium protons)

3.8 (dd, 2H)
Pyran

equatorial

3.2 (t, 2H)
Pyran

axial

2.8-2.9 (m, 4H)

(ethyl) &

(chain)

1.5-1.6 (m, 3H)
Pyran

&


1.2 (t, 3H)
Methyl of ethyl group
LC-MS (ESI+) m/z = 158.15

Base Peak
Appearance White crystalline solidHCl Salt form

References

  • CDI Coupling Methodology

    • Paul, R., & Anderson, G. W. (1960). N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 82(17), 4596–4600. Link

  • Amide Reduction (General Protocol): Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for hydride reductions).
  • Fieser Workup

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.[5] (The definitive source for the "1:1:3" quenching method).

  • Precursor Properties (Tetrahydropyran-4-acetic acid)

    • ChemicalBook. (2025). 2-(Tetrahydro-2H-pyran-4-yl)acetic acid Properties.Link

  • Target Molecule Analogues (Physical Data)

    • National Institute of Standards and Technology (NIST). Ethanamine, N-ethyl- (Data for ethylamine moiety).Link

Sources

Troubleshooting & Optimization

How to avoid over-alkylation in secondary amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-alkylation for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand the nuances and challenges encountered in synthetic chemistry. This guide is designed to provide you with in-depth, field-proven insights into one of the most common hurdles in amine synthesis: preventing the undesired formation of tertiary amines and quaternary ammonium salts during the synthesis of secondary amines. Here, we will explore the root causes of over-alkylation and provide a comprehensive set of troubleshooting strategies and alternative synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why does my primary amine keep over-alkylating to a tertiary amine when I'm trying to synthesize a secondary amine?

This is a classic challenge in amine synthesis and stems from the very nature of the alkylation reaction. The initial alkylation of a primary amine to a secondary amine actually makes the product more nucleophilic than the starting material.[1][2] This is due to the electron-donating effect of the newly added alkyl group, which increases the electron density on the nitrogen atom.[1] Consequently, the secondary amine product competes with the remaining primary amine for the alkylating agent, often reacting at a faster rate, leading to the formation of the tertiary amine and, subsequently, the quaternary ammonium salt.[1][2] This "runaway train" of alkylation is a common reason for obtaining a mixture of products.[1]

Q2: I've tried using a large excess of the primary amine, but I still get significant over-alkylation. What am I doing wrong?

Using a large excess of the starting amine is a valid strategy to favor mono-alkylation based on statistical probability.[3] The idea is to increase the likelihood that the alkylating agent will encounter a molecule of the primary amine rather than the newly formed secondary amine.[3] However, this method is often not sufficient to completely prevent over-alkylation, especially if the secondary amine is significantly more nucleophilic.[1] For this strategy to be effective, a very large excess is often required, which can be impractical and wasteful, especially with valuable starting materials. If you are still observing over-alkylation, it indicates that the difference in nucleophilicity between your primary and secondary amine is too great to be overcome by stoichiometry alone.

Q3: Are there any simple changes to my reaction conditions that can help minimize over-alkylation?

While there is no universal "quick fix," some adjustments to your reaction conditions can help. Lowering the reaction temperature can sometimes provide better selectivity by favoring the kinetically controlled mono-alkylation product. Additionally, carefully controlling the stoichiometry by slow, dropwise addition of the alkylating agent to a well-stirred solution of the excess primary amine can help maintain a low concentration of the alkylating agent, thereby reducing the chance of the secondary amine reacting. However, for many substrates, these measures only offer marginal improvements.

Q4: What is reductive amination, and is it a better way to make secondary amines?

Reductive amination is an excellent and widely used alternative to direct alkylation for the synthesis of secondary amines, precisely because it avoids the problem of over-alkylation.[4][5] The process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in the same pot to the desired secondary amine.[4] Since the imine formation is a reversible process and the reducing agents used (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)) are selective for the imine over the carbonyl group, polyalkylation is not an issue.[4][6] This method is highly versatile and generally provides much cleaner reactions and higher yields of the desired secondary amine.[4][7]

Troubleshooting Guide: Strategies to Avoid Over-alkylation

When facing persistent over-alkylation, a more robust strategy than simply adjusting reaction conditions is often necessary. Below are detailed, field-proven methods to achieve selective mono-alkylation.

Strategy 1: Leveraging Steric Hindrance

The principle here is to create a situation where the secondary amine, due to its increased bulk, is sterically hindered from reacting further.[8][9]

1.1. Using Bulky Alkylating Agents

If your synthetic route allows, using a sterically demanding alkylating agent can significantly slow down the second alkylation step. The bulkier the alkyl group, the more difficult it is for the resulting secondary amine to act as a nucleophile and attack another molecule of the alkylating agent.[9]

1.2. Using Sterically Hindered Amines

Conversely, if your target molecule contains a bulky primary amine, this intrinsic steric hindrance can work in your favor to disfavor the formation of a tertiary amine.[10]

StrategyPrincipleIdeal SubstratesLimitations
Bulky Alkylating Agent Increased steric crowding around the nitrogen of the secondary amine product slows down further reaction.[9]Primary amines with less steric bulk.Limited by the required structure of the final product.
Bulky Primary Amine The inherent steric bulk of the starting amine disfavors the formation of a sterically congested tertiary amine.[10]Alkylating agents with less steric bulk.Dependent on the structure of the starting amine.
Strategy 2: Amine Protection-Alkylation-Deprotection Sequence

A highly effective and general approach is to temporarily "tame" the nucleophilicity of the primary amine by converting it into a less reactive functional group.[11] This protected amine can then be mono-alkylated, and the protecting group is subsequently removed to reveal the desired secondary amine.

2.1. Sulfonamide Formation (Nosyl and Tosyl Groups)

Sulfonyl groups, such as the p-toluenesulfonyl (Ts) and 2-nitrobenzenesulfonyl (Ns or nosyl) groups, are excellent for protecting amines.[12][13] They are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen atom.[12][14]

The resulting sulfonamide is stable to a wide range of reaction conditions.[15] A key advantage of this method is that the proton on the nitrogen of the N-alkylsulfonamide becomes acidic enough to be removed by a base, allowing for a subsequent alkylation.[12] The nosyl group is particularly useful as it can be removed under mild conditions, a strategy famously employed in the Fukuyama amine synthesis.[14]

  • Protection: React the primary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base like pyridine or triethylamine to form the N-nosyl sulfonamide.[14]

  • Alkylation: Deprotonate the sulfonamide with a base such as potassium carbonate (K2CO3) and then add the desired alkyl halide.

  • Deprotection: Cleave the nosyl group using a thiol, like thiophenol, in the presence of a base to yield the free secondary amine.[14]

Fukuyama_Amine_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Primary_Amine R-NH₂ Sulfonamide R-NH-Ns Primary_Amine->Sulfonamide Nosylation NsCl Ns-Cl, Base Alkylated_Sulfonamide R-N(R')-Ns Sulfonamide->Alkylated_Sulfonamide Alkylation Alk_Halide R'-X, Base Secondary_Amine R-NH-R' Alkylated_Sulfonamide->Secondary_Amine Cleavage Thiol Thiol, Base

Caption: Workflow for Fukuyama-type secondary amine synthesis.

2.2. Carbamate Formation (Boc and Cbz Groups)

Carbamate protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are also widely used.[16] They effectively decrease the nucleophilicity of the amine. After protection, the N-H proton can be removed with a strong base, followed by alkylation. The protecting group is then removed under acidic conditions (for Boc) or via hydrogenolysis (for Cbz).[16]

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages
Nosyl (Ns) 2-Nitrobenzenesulfonyl chlorideThiol (e.g., thiophenol) and base[14]Mild deprotection, activates N-H for alkylation.[14]
Tosyl (Ts) p-Toluenesulfonyl chlorideStrong acid or dissolving metal reduction[13]Very stable, but requires harsh deprotection.[12]
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA)[16]Stable to many conditions, easily removed with acid.
Cbz Benzyl chloroformateCatalytic hydrogenolysis (H₂/Pd-C)[16]Stable to acidic and basic conditions.
Strategy 3: Alternative Synthetic Routes

Instead of trying to control the direct alkylation, it is often more efficient to use an alternative synthetic strategy that inherently avoids over-alkylation.

3.1. Reductive Amination

As mentioned in the FAQs, this is a premier method for synthesizing secondary amines.[4]

  • Dissolve the primary amine and the aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate the secondary amine product.

Reductive_Amination Reactants Primary Amine (R-NH₂) + Carbonyl (R'-C=O) Imine Imine Intermediate (R-N=CR'R'') Reactants->Imine Formation Product Secondary Amine (R-NH-CHR'R'') Imine->Product Reduction (e.g., NaBH₃CN)

Caption: Pathway of reductive amination for secondary amine synthesis.

3.2. Gabriel Synthesis and Analogues

The traditional Gabriel synthesis is a method for preparing primary amines from alkyl halides using potassium phthalimide.[17][18] The phthalimide acts as a protected form of ammonia, preventing over-alkylation.[19] While the classic method yields primary amines, modifications allow for the synthesis of secondary amines.[17][20] This can be achieved by alkylating a sulfonamide, which is a Gabriel-type reaction.[17]

3.3. Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a primary amine.[21][22][23] This method offers excellent control and functional group tolerance, making it a go-to strategy in modern synthetic chemistry for constructing C-N bonds to an aromatic ring.[21][24]

Summary and Recommendations

Over-alkylation in secondary amine synthesis is a common but solvable problem. While simple adjustments to stoichiometry and reaction conditions can sometimes be effective, more robust methods are often required.

  • For simple alkyl amines: Reductive amination is typically the most efficient and reliable method.[4][5]

  • For complex molecules or when reductive amination is not feasible: A protection-alkylation-deprotection strategy using a nosyl or Boc group is a highly effective approach.

  • For aryl amines: The Buchwald-Hartwig amination is the state-of-the-art method.[21][24]

By understanding the underlying principles of amine reactivity and employing the appropriate synthetic strategy, you can overcome the challenge of over-alkylation and achieve high yields of your desired secondary amine products.

References

  • Department of Chemistry, University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2021). National Center for Biotechnology Information. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Steric hindrance Definition. (2025, September 15). Fiveable. [Link]

  • Video: Preparation of Amines: Alkylation of Ammonia and Amines. (2025, May 22). JoVE. [Link]

  • Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. (2015, May 5). ACS Publications. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1970, January 1). DTIC. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). ACS Publications. [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022, April 19). White Rose Research Online. [Link]

  • How does a large excess of ammonia prevent polyalkyalation when preparing primary amines?. (2023, July 31). Quora. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Introduction and removal of alkyl protecting groups of several common amino groups. Medicilon. [Link]

  • (PDF) Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023, June 7). ResearchGate. [Link]

  • Gabriel Synthesis. (2010). Cambridge University Press. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 14). PubMed. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. [Link]

  • Alternate pathway of Gabriel synthesis to prepare secondary amine. (2020, July 30). Chemistry Stack Exchange. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002, July 23).
  • The Gabriel Synthesis. (2020, April 15). Chemistry Steps. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2022, November 11). Wiley Online Library. [Link]

  • Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. (2006, November 1). ACS Publications. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. [Link]

  • Reductive Amination. Wordpress. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). ACS Publications. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023, August 4). ChemRxiv. [Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. (2018, April 9). ACS Publications. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • 24.6 Synthesis of Amines. (2023, September 20). OpenStax. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]

  • Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. (2025, August 10). ResearchGate. [Link]

  • 21.5: Synthesis of Amines by Alkylation. (2015, July 19). Chemistry LibreTexts. [Link]

  • Lec9 - Polyalkylation of Amines. (2024, April 27). YouTube. [Link]

  • What is the most efficient method to protect aromatic amines. apart from acetylation?. (2017, March 23). ResearchGate. [Link]

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Technical Support Center: Optimization of Reductive Amination for Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reductive amination conditions involving tetrahydropyran (THP) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we will dissect common experimental challenges and provide actionable, evidence-based solutions in a direct question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors. Reductive amination is a cornerstone of modern organic synthesis, particularly in pharmaceutical chemistry, due to its efficiency in constructing carbon-nitrogen bonds.[1][2][3]

Troubleshooting Guide

This section addresses specific problems that can arise during the reductive amination of tetrahydropyran derivatives, offering explanations for the underlying causes and detailed protocols for resolution.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: Slow or incomplete reactions are a common hurdle, often stemming from several factors related to imine/iminium ion formation and the activity of the reducing agent.

  • Insufficient Imine/Iminium Ion Formation: The rate-limiting step in many reductive aminations is the initial condensation of the amine and the carbonyl compound (a tetrahydropyran-4-one or a related aldehyde) to form an imine or iminium ion.[4]

    • Steric Hindrance: Tetrahydropyran rings, particularly when substituted, can present significant steric bulk around the carbonyl group. This is also true for sterically hindered amines.[5][6] This hindrance can slow down the initial nucleophilic attack of the amine.

    • Electronic Effects: The reactivity of both the carbonyl and the amine are crucial. Electron-withdrawing groups on the amine reduce its nucleophilicity, while similar groups near the carbonyl can sometimes enhance its electrophilicity but may also affect the stability of the intermediate.

    • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[7] If the pH is too low, the amine will be protonated and become non-nucleophilic.[7] If the pH is too high, the carbonyl is not sufficiently activated by protonation.[8]

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for success.

    • Reagent Choice: While sodium borohydride (NaBH₄) can be used, it is often too reactive and can reduce the starting carbonyl before imine formation is complete.[7][9] Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred as they selectively reduce the iminium ion over the carbonyl.[5][7][10][11]

    • Reagent Stability: Sodium triacetoxyborohydride is sensitive to water and is not highly compatible with protic solvents like methanol.[9]

Troubleshooting Protocol: Addressing a Stalled Reaction

  • Optimize pH: If not already doing so, add a catalytic amount of acetic acid (typically 1-2 equivalents for ketone reactions) to facilitate imine formation, especially when using NaBH(OAc)₃.[5][12] This is generally not required for aldehydes.[12]

  • Solvent Selection: 1,2-dichloroethane (DCE) is often the preferred solvent for reactions with NaBH(OAc)₃, as it generally leads to faster reaction rates compared to tetrahydrofuran (THF).[5][12]

  • Pre-formation of the Imine: For particularly challenging substrates, consider a two-step (indirect) procedure. First, form the imine by stirring the tetrahydropyran derivative and the amine in a suitable solvent (like methanol or toluene with a Dean-Stark trap to remove water).[5] Monitor the imine formation by techniques like NMR or TLC. Once the imine is formed, add the reducing agent.[13]

  • Choice of Reducing Agent: If you are using NaBH₄, consider switching to NaBH(OAc)₃ for its superior selectivity and often higher yields.[5] NaBH(OAc)₃ is particularly effective with weakly basic amines.[5]

  • Increase Temperature: Gently heating the reaction mixture can sometimes overcome activation energy barriers, but this should be done cautiously to avoid side reactions.[13]

Q2: I am observing significant formation of the corresponding alcohol from the reduction of my starting tetrahydropyran carbonyl. How can I prevent this side reaction?

A2: The formation of an alcohol byproduct is a clear indication that the reduction of the carbonyl is competing with the reduction of the iminium ion. This is a common issue when using less selective reducing agents or under suboptimal pH conditions.

  • Reducing Agent Reactivity: As mentioned previously, sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones.[9] If the imine formation is slow, NaBH₄ will preferentially reduce the more abundant carbonyl starting material.

  • pH Effects: At lower pH values (pH 3-4), even milder reducing agents like NaBH₃CN can effectively reduce aldehydes and ketones.[8][10] The desired selective reduction of the iminium ion occurs optimally at a pH of around 6-7.[8][10]

Experimental Strategy to Minimize Alcohol Byproduct

ParameterRecommendationRationale
Reducing Agent Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃).NaBH(OAc)₃ is a milder and more selective reagent that generally does not reduce ketones and aldehydes at a significant rate under standard reductive amination conditions.[5][10]
pH Control For NaBH₃CN, maintain a pH of 6-8.This pH range ensures that the more basic imine is preferentially protonated and reduced over the carbonyl compound.[5]
Reaction Order Adopt a stepwise (indirect) approach.Form the imine first in a separate step without the reducing agent present. Once imine formation is complete, then introduce the reducing agent (even NaBH₄ can be effective at this stage).[5][9]
Solvent Use an aprotic solvent like DCE or THF.This is particularly important when using moisture-sensitive reagents like NaBH(OAc)₃.[9]
Q3: My primary amine is undergoing dialkylation, leading to the formation of a tertiary amine. How can I favor mono-alkylation?

A3: Overalkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the tetrahydropyran carbonyl. This is a common problem, especially with reactive aldehydes.[10]

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control: Use a slight excess (up to 5 mol%) of the primary amine.[5] This can help to outcompete the secondary amine product for reaction with the carbonyl.

  • Indirect Reductive Amination: The most effective method to prevent dialkylation is to pre-form the imine.[5][10]

    • Protocol: Dissolve the tetrahydropyran aldehyde and the primary amine in methanol. This solvent often allows for rapid and nearly quantitative imine formation.[5] After stirring for a sufficient time (monitor by TLC/NMR), add NaBH₄ to reduce the imine. This sequential approach prevents the secondary amine product from being present in the reaction mixture along with the starting aldehyde.[5]

  • Slow Addition: In a one-pot procedure, slowly adding the reducing agent to the mixture of the amine and carbonyl can sometimes help to minimize the concentration of the secondary amine product in the presence of unreacted carbonyl.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is better for my tetrahydropyran derivative: NaBH(OAc)₃ or NaBH₃CN?

A: Both are excellent choices for reductive amination, offering better selectivity than NaBH₄.[7] However, NaBH(OAc)₃ is often preferred for several reasons:

  • Reduced Toxicity: It avoids the use of cyanide and the potential for cyanide contamination in the product and waste streams.[5]

  • Generality and Yield: It has a very broad scope, working well with a wide variety of aldehydes, ketones, and amines (including weakly basic ones), and often provides higher yields and fewer side products.[5][12]

  • Mildness: It is a very mild reagent, compatible with many sensitive functional groups like acetals, ketals, esters, and nitro groups.[5][12]

NaBH₃CN is still a very effective reagent and is less sensitive to water than NaBH(OAc)₃.[9] The choice may ultimately depend on substrate specifics, safety protocols, and cost.

Q: What is the optimal solvent for reductive amination of THP derivatives?

A: The choice of solvent depends on the reducing agent.

  • For NaBH(OAc)₃ , 1,2-dichloroethane (DCE) is generally the best choice, often resulting in faster reactions.[5][12] Tetrahydrofuran (THF) and acetonitrile are also viable options.[5][12]

  • For NaBH₃CN , methanol is a common and effective solvent.[9]

  • For NaBH₄ (typically in an indirect protocol), methanol or ethanol are commonly used.[9]

Q: How can I effectively purify my final amine product?

A: Purification strategies depend on the properties of your product.

  • Acid-Base Extraction: If your product is basic, a liquid-liquid extraction can be a powerful purification tool. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, drawing it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified amine.[14]

  • Chromatography: Column chromatography on silica gel is a standard method. However, amines can sometimes streak on silica. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 1-2%), to the eluent system.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective method for obtaining pure material.[15]

Q: Can I perform this reaction with an amine salt (e.g., hydrochloride salt)?

A: Amine salts are generally not suitable for direct use as the amine is not nucleophilic.[16] You must first free-base the amine. This can be done by dissolving the salt in an aqueous base (like NaOH or NaHCO₃), extracting the free amine into an organic solvent, drying the organic layer, and then using the resulting solution in the reductive amination. Alternatively, you can add at least one equivalent of a non-nucleophilic base, such as triethylamine (NEt₃), to the reaction mixture to generate the free amine in situ.[16]

Visualizing the Workflow

Below are diagrams illustrating the key decision-making processes and reaction pathways discussed.

Reductive_Amination_Workflow General Reductive Amination Workflow start Start: Carbonyl (THP-derivative) + Amine direct Direct (One-Pot) Method start->direct Dialkylation not a concern indirect Indirect (Two-Step) Method start->indirect Dialkylation is a risk (Primary Amine + Aldehyde) choose_reagent Choose Selective Reagent (e.g., NaBH(OAc)3) direct->choose_reagent imine_formation Step 1: Form Imine (e.g., MeOH or Toluene) indirect->imine_formation reduction Step 2: Add Reducing Agent (e.g., NaBH4) imine_formation->reduction workup Workup & Purification reduction->workup add_acid Add Catalytic Acid (e.g., AcOH) choose_reagent->add_acid If ketone choose_reagent->workup If aldehyde add_acid->workup product Purified Amine Product workup->product Reaction_Mechanism Reductive Amination Mechanism Overview cluster_0 Imine/Iminium Formation (pH 4-5) cluster_1 Reduction carbonyl R2-C=O carbinolamine Carbinolamine carbonyl->carbinolamine + Amine amine R'-NH2 amine->carbinolamine iminium Iminium Ion [R2-C=N+H-R'] carbinolamine->iminium - H2O hydride Hydride Source (e.g., NaBH(OAc)3) iminium->hydride Hydride Attack product Amine Product [R2-CH-NH-R'] hydride->product

Caption: Key steps in the reductive amination mechanism.

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Li, G., et al. (2020). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Val C. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Retrieved from [Link]

  • Molla, M. R. I. (2025, October 31). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. Retrieved from [Link]

  • Orlov, A. G., et al. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's Guide to Reductive Amination. Thieme E-Books & E-Journals. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • (2014, May 3). Borch Reductive Amination. Chem-Station Int. Ed. Retrieved from [Link]

  • (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Reddit. Retrieved from [Link]

  • Wang, Z., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5161. Retrieved from [Link]

  • (2025, February 13). What's wrong with my reductive amination? I barely got any product. Reddit. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Retrieved from [Link]

  • Powers, J. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235-30243. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to enhance reaction yield and purity.

Introduction to the Synthesis

The primary and most efficient route to this compound is the reductive amination of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine. This versatile reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. The choice of reducing agent and careful control of reaction conditions are paramount to maximizing yield and minimizing side-product formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions based on established chemical principles.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
YLD-001 Low to No Product Yield 1. Inefficient Imine Formation: Insufficient reaction time, incorrect pH, or steric hindrance. 2. Decomposition of Starting Material: The aldehyde may be unstable under the reaction conditions. 3. Ineffective Reducing Agent: The chosen reducing agent may be weak or decomposed.1. Optimize Imine Formation: Increase the reaction time for imine formation before adding the reducing agent. A mildly acidic catalyst, such as acetic acid, can facilitate this step.[1] 2. Use Fresh Aldehyde: Ensure the 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde is of high purity and used promptly after retrieval from storage. 3. Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a reliable choice for its mildness and selectivity.[2][3]
PUR-001 Presence of Dialkylated Byproduct The newly formed secondary amine is more nucleophilic than the starting primary amine (ethylamine) and can react with another molecule of the aldehyde, leading to a tertiary amine byproduct. This is a common side reaction in reductive aminations with primary amines.[2]1. Stoichiometry Control: Use a slight excess of the primary amine (ethylamine) to outcompete the secondary amine for the aldehyde.[2] A molar ratio of 1.1 to 1.5 equivalents of ethylamine to aldehyde is a good starting point. 2. Stepwise Procedure: First, allow the imine to form completely, then add the reducing agent. This can sometimes minimize the concentration of the reactive secondary amine available for a second reaction.[4] 3. Controlled Addition of Aldehyde: Add the aldehyde slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde, favoring the initial reaction with the primary amine.
RXN-001 Incomplete Reaction (Starting Aldehyde Remains) 1. Insufficient Reducing Agent: Not enough hydride equivalents to reduce all the imine formed. 2. Slow Reaction Kinetics: The reaction may require longer times or gentle heating to proceed to completion.1. Increase Reducing Agent: Use a slight excess (1.2-1.5 equivalents) of the reducing agent. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting aldehyde is consumed. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction, but should be done cautiously to avoid side reactions.
PUR-002 Formation of Alcohol Byproduct The reducing agent directly reduces the starting aldehyde to the corresponding alcohol (2-(tetrahydro-2H-pyran-4-yl)ethanol). This is more likely with stronger reducing agents like sodium borohydride (NaBH₄).[1]1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is less likely to reduce aldehydes in the presence of an imine, making it the preferred reagent for one-pot reductive aminations.[2][3] 2. Stepwise Addition: If using NaBH₄, ensure complete imine formation before its addition to minimize direct reduction of the aldehyde.[4][5]
WUP-001 Difficulties in Product Isolation/Purification The product amine may be soluble in the aqueous phase during workup, or it may co-elute with impurities during chromatography.1. pH Adjustment during Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to deprotonate the amine and increase its solubility in the organic phase. 2. Choice of Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Multiple extractions will improve recovery. 3. Chromatography Optimization: If column chromatography is necessary, use a suitable solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/methanol with a small amount of triethylamine to prevent peak tailing) is often effective.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of the target compound using a one-pot reductive amination procedure.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_reagents Reagents & Solvent cluster_process Workup & Purification Aldehyde 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde Imine_Formation Imine Formation (in situ) Aldehyde->Imine_Formation Amine Ethylamine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction NaBH(OAc)₃ Workup Aqueous Workup Reduction->Workup Reducing_Agent NaBH(OAc)₃ Solvent 1,2-Dichloroethane (DCE) Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: One-pot reductive amination workflow.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(tetrahydro-2H-pyran-4-yl)acetaldehyde128.171.0 g7.8 mmol1.0
Ethylamine (2.0 M solution in THF)45.084.3 mL8.6 mmol1.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.942.0 g9.4 mmol1.2
1,2-Dichloroethane (DCE)-20 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-20 mL--
Dichloromethane (DCM)-3 x 20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 g, 7.8 mmol).

  • Add 1,2-dichloroethane (20 mL) and stir until the aldehyde is fully dissolved.

  • Add the ethylamine solution (4.3 mL of a 2.0 M solution in THF, 8.6 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (2.0 g, 9.4 mmol). Caution: The reaction may bubble slightly upon addition.

  • Stir the reaction mixture at room temperature for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[6]

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, with 1% triethylamine) to afford the pure this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A1: Yes, sodium borohydride can be used. However, it is a stronger reducing agent and can reduce the starting aldehyde to an alcohol, which would lower your yield.[1] If you use NaBH₄, it is best to perform the reaction in a stepwise manner: first, ensure the complete formation of the imine (e.g., by stirring the aldehyde and amine in methanol for a couple of hours), and then add the NaBH₄.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for one-pot reactions due to its higher selectivity for the imine over the aldehyde.[2][3]

Q2: My reaction is very slow. What can I do to speed it up?

A2: If the reaction is sluggish, you can try adding a catalytic amount of acetic acid (a few drops) to facilitate imine formation.[1] Gentle heating (to around 40-50 °C) can also increase the reaction rate, but this should be monitored carefully to avoid the formation of byproducts. Ensure that your reagents are pure and your solvent is anhydrous, as water can inhibit the reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique to monitor the consumption of starting materials and the formation of the product and any byproducts.

Q4: What is the purpose of adding triethylamine to the column chromatography eluent?

A4: Amines can interact with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a volatile base like triethylamine (typically 0.5-1%) to the eluent deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation of the amine product.

Q5: Is it possible to perform this reaction under "green" or more environmentally friendly conditions?

A5: Yes, there is a growing interest in making reductive aminations more environmentally benign. Some strategies include using water as a solvent (though this can be challenging for imine formation), employing catalytic hydrogenation with a recyclable catalyst, or using solvent-free conditions where applicable.[7] For this specific synthesis, a thorough literature search for green chemistry applications of reductive amination would be recommended to adapt the protocol.

References

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2005). PubMed. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2005). ResearchGate. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Royal Society of Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Reductive Amination - Common Conditions. (n.d.). chem.commonchemistry.org. [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC). [Link]

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Navigating the Purification of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amine intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the highest purity of your final product. Our approach is rooted in a deep understanding of the chemical principles at play, offering not just protocols, but the critical rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing or handling this compound?

A1: Understanding the potential impurities is the first critical step in developing a robust purification strategy. The most common synthetic route to this compound is the reductive amination of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine.[1][2][3] This process, while effective, can introduce a variety of related substances that must be removed.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde and ethylamine.

  • Reaction Intermediates: The corresponding imine, formed from the condensation of the aldehyde and amine, may persist if the reduction step is incomplete.[3]

  • Reductant Byproducts: Salts and other residues from the reducing agent used (e.g., borate salts from sodium borohydride or sodium triacetoxyborohydride).[4]

  • Solvent and Reagent Residues: Process solvents such as dichloromethane (DCM), methanol, or tetrahydrofuran (THF) can be carried through the workup.[5]

  • Degradation Products: The tetrahydropyran ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions, although this is uncommon in standard purification protocols.

  • Oxidation Products: Over time, secondary amines can undergo air oxidation to form N-oxides.[6]

Visualizing the Impurity Landscape:

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM Starting Materials (Aldehyde, Ethylamine) Int Imine Intermediate SM->Int Condensation Unreacted Unreacted Starting Materials SM->Unreacted Carry-over Product {this compound|Target Product} Int->Product Reduction Incomplete Incomplete Reduction (Imine) Int->Incomplete Incomplete Process Process Residuals (Solvents, Reagents) Product->Process From Workup Degradation Degradation/Side Products (e.g., N-Oxides) Product->Degradation Storage/Handling

Caption: Common impurity sources in the synthesis of the target amine.

Q2: My initial analysis shows several non-basic impurities. What is the most effective first-pass purification technique?

A2: For removing non-basic or acidic impurities from a basic amine product, an acid-base extraction is the most efficient, scalable, and cost-effective initial purification step.[7] This technique leverages the fundamental difference in the acid-base properties of your target compound versus the impurities.[8][9]

The Underlying Principle:

This compound is a secondary amine and is therefore basic. When washed with a dilute aqueous acid, it is protonated to form an ammonium salt.[9][10] This salt is ionic and thus highly soluble in the aqueous layer. Conversely, neutral organic impurities (like unreacted aldehyde or residual solvents) and acidic impurities remain in the water-immiscible organic layer.[7][10]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Acidic Wash (Extraction of Amine): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) and shake vigorously. Allow the layers to separate. Your protonated amine has now moved into the aqueous (bottom, if using DCM) layer. Drain and save the aqueous layer. Repeat this wash 1-2 more times with fresh acid to ensure complete extraction.[11]

  • Removal of Impurities: The combined organic layers now contain the neutral and acidic impurities and can be discarded.

  • Basification (Liberation of Amine): Place the combined acidic aqueous extracts in a flask and cool in an ice bath to manage any heat from neutralization. Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate) with stirring until the solution is strongly basic (pH > 11, check with pH paper). This deprotonates the ammonium salt, converting it back to the free, water-insoluble amine, which may appear as a cloudy precipitate or an oil.[8]

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free amine back into a fresh organic solvent (e.g., DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure (e.g., on a rotary evaporator) to yield the purified amine.

Workflow for Acid-Base Extraction:

G start Crude Product in Organic Solvent wash Wash with Aqueous Acid (1M HCl) start->wash separate1 Separate Layers wash->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Amine Salt) separate1->aqueous_product basify basify aqueous_product->basify extract Extract with Fresh Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous_waste Aqueous Waste separate2->aqueous_waste Discard organic_product Organic Layer (Purified Free Amine) separate2->organic_product dry Dry & Concentrate organic_product->dry final Purified Product dry->final

Caption: Decision workflow for purification via acid-base extraction.

Troubleshooting Guide

Problem 1: My product is a persistent oil after the initial extraction and I cannot induce crystallization. How can I achieve higher purity?

Solution: The inability to crystallize is common for many low-molecular-weight amines. For such compounds, column chromatography or vacuum distillation are the workhorse techniques for achieving high purity.

Method 1: Flash Column Chromatography

This technique is excellent for separating compounds with similar polarities. However, purifying basic amines on standard silica gel requires special consideration to prevent issues.

  • The Challenge with Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface. These can strongly and irreversibly bind to basic amines, leading to significant product loss and severe peak tailing in the chromatogram.[12]

  • Solutions:

    • Use a Basic Modifier: Add a small amount (0.5-2%) of a volatile base like triethylamine or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexanes).[12][13] This additive competes for the acidic sites on the silica, allowing your product to elute properly.

    • Use an Alternative Stationary Phase: For routine amine purification, it is often better to use a less acidic or basic stationary phase.

      • Amine-functionalized silica: This is an excellent choice as it provides a basic surface, minimizing unwanted interactions.[12][14]

      • Basic or neutral alumina: Alumina is another effective alternative to silica for purifying basic compounds.

Method 2: Vacuum Distillation

If your impurities are significantly less volatile (e.g., salts, baseline gunk) or more volatile than your product, vacuum distillation is a highly effective and scalable purification method.[15]

  • Why Vacuum? The target compound likely has a high boiling point at atmospheric pressure. Heating it to this temperature could cause decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for a safe and efficient distillation.[15][16]

  • Key Considerations:

    • Apparatus: A short-path distillation apparatus is often sufficient for simple separations. For closely boiling impurities, a fractionating column (e.g., Vigreux) may be necessary.

    • Pressure Control: A stable vacuum is crucial. Use a vacuum pump with a manometer and a cold trap to protect the pump.

    • Bumping: Amines can "bump" or boil violently. To prevent this, use a magnetic stir bar or add boiling chips to the distilling flask and heat gently using an oil bath.

Data Comparison for Purification Methods:

Purification MethodProsConsBest For
Acid-Base Extraction Highly scalable, removes many impurity classes, cost-effective.Does not separate amines from each other or from similarly basic impurities.[7]Initial bulk purification from neutral/acidic contaminants.[1]
Column Chromatography High resolution for closely related compounds, versatile.Can be slow, requires large solvent volumes, potential for product loss on silica.[1][2]Achieving >99% purity on small to medium scales.
Vacuum Distillation Excellent for large scale, effectively removes non-volatile impurities, economical at scale.Requires specialized equipment, not suitable for thermally unstable compounds or impurities with similar boiling points.[15]Large-scale purification of liquids from non-volatile impurities.

References

  • Acid-Base Extraction. Study.com. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications, Organic Process Research & Development. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • purifying secondary amine. Sciencemadness Discussion Board. [Link]

  • Purification of secondary alkyl amines.
  • Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications, Analytical Chemistry. [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Workup: Amines. University of Rochester. [Link]

  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of California, Irvine. [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (NIH). [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Amine Production. Koch-Glitsch. [Link]

  • Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Cheméo. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • Static Vacuum Distillation. Chemistry LibreTexts. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Vacuum Distillation. Busch Vacuum Solutions. [Link]

  • Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. ResearchGate. [Link]

  • Ethanamine, N-ethyl-. NIST Chemistry WebBook. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Using Amine Neutralizers In Vacuum Distilation Columns. Cheresources.com Community. [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. ResearchGate. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. [Link]

Sources

Catalyst selection for the synthesis of "N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for the synthesis of "N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine" Content type: Technical Support Center (Troubleshooting & FAQs)

Core Directive: The Synthetic Challenge

The synthesis of This compound (Target 1 ) typically proceeds via the reductive amination of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine. While seemingly straightforward, this transformation presents specific chemoselectivity challenges:

  • Competitive Dialkylation: Formation of the tertiary amine impurity (over-alkylation).

  • Imine Stability: The intermediate N-ethylimine is prone to hydrolysis or polymerization if not reduced immediately.

  • THP Ring Integrity: The ether linkage in the tetrahydropyran (THP) ring must remain intact, restricting the use of harsh Lewis acids or extreme hydrogenation conditions.

This guide focuses on heterogeneous catalyst selection for the hydrogenation step, balancing activity (turnover frequency) with selectivity (mono- vs. di-alkylation).

Catalyst Selection Matrix

The choice of catalyst dictates the reaction pathway's fidelity. Below is the decision matrix based on experimental constraints.

Catalyst SystemPrimary UtilityProsConsRecommended Conditions
5% Pt/C (Sulfided) High Selectivity Minimizes over-alkylation; resistant to amine poisoning.Lower activity; higher cost.5-10 bar H₂, 25-40°C, MeOH
10% Pd/C (Dry/Wet) High Activity Rapid turnover; standard inventory item.Promotes dehalogenation (if halides present); higher risk of tertiary amine.1-3 bar H₂, 20°C, EtOH
Raney Nickel Cost/Scale Cheap; effective for nitrile precursors.Pyrophoric; difficult handling; leaching issues.10-50 bar H₂, 50°C+, MeOH/NH₃
Rh/Al₂O₃ Specialized Preserves aromatic rings (not applicable here but good general knowledge).Very expensive; lower availability.Mild conditions
Expert Insight: Why Platinum?

For Target 1 , Sulfided Platinum on Carbon (Pt/C-S) is often the superior choice over Palladium. Aliphatic amines can poison Pd surfaces by strong adsorption. Sulfided Pt catalysts are less susceptible to this poisoning and generally show higher selectivity for secondary amines in reductive amination, suppressing the formation of the tertiary byproduct [1].

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of the tertiary amine byproduct. How do I suppress this?

Diagnosis: This "over-alkylation" occurs when the product (secondary amine) competes with the starting ethylamine for the aldehyde.

Corrective Actions:

  • Stoichiometry: Ensure a large excess of ethylamine (5–10 equivalents). This statistically favors the reaction of the aldehyde with ethylamine rather than the product.

  • Stepwise Addition: Pre-form the imine. Stir the aldehyde and ethylamine for 1-2 hours before adding the catalyst and hydrogen source. This locks the aldehyde into the imine form, reducing the concentration of free aldehyde available to react with the product.

  • Catalyst Switch: Switch to 5% Pt/C . Palladium is more aggressive and can facilitate the hydrogenolysis of the C-N bond or promote rapid reductive alkylation of the product.

Q2: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

Diagnosis: This is likely catalyst poisoning . The amine product (or impurities in the ethylamine source) may be strongly adsorbing to the active sites.

Corrective Actions:

  • Solvent Wash: If using Pd/C, the metal surface might be saturated.

  • Promoters: Trace amounts of acetic acid (1-2 eq) can protonate the amine product, preventing it from binding to the metal surface. Caution: Ensure the THP ring is stable (it generally is to weak acids like AcOH).

  • Pressure: Increase H₂ pressure to 5-10 bar to outcompete the amine desorption equilibrium.

Q3: Can I use the Nitrile route (2-(tetrahydro-2H-pyran-4-yl)acetonitrile) instead?

Answer: Yes, but it changes the catalyst requirement.

  • Route: Nitrile + Ethanol + H₂

    
     Ethylamine derivative (via reductive alkylation).
    
  • Challenge: Reducing a nitrile to a secondary amine with an alcohol is difficult to control.

  • Better Route: Reduce Nitrile to Primary Amine (using Raney Ni or Co catalyst), then perform reductive amination with Acetaldehyde. This adds a step but guarantees purity.

Validated Experimental Protocol

Method: Reductive Amination via Catalytic Hydrogenation (Route A) Scale: 10 mmol

  • Imine Formation:

    • To a pressure vessel, add 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.28 g, 10 mmol) and Methanol (20 mL).

    • Cool to 0°C.

    • Add Ethylamine (2.0 M in MeOH, 25 mL, 50 mmol, 5.0 equiv) dropwise.

    • Critical: Stir at 0°C for 1 hour to ensure complete imine formation.

  • Hydrogenation:

    • Add 5% Pt/C (sulfided, 150 mg, ~1 wt% loading relative to substrate).

    • Seal the vessel and purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 5 bar (75 psi) H₂.

    • Stir vigorously at 25°C for 6–12 hours.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter catalyst through a pad of Celite. Safety: Keep catalyst wet to prevent ignition.

    • Concentrate filtrate under reduced pressure.

    • Purification: Dissolve residue in DCM, wash with 1N NaOH (to ensure free base), dry over Na₂SO₄, and concentrate. Distillation or column chromatography (DCM/MeOH/NH₃) may be required if tertiary amine is present.

Visualization: Reaction Workflow & Logic

G Start Start: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Imine Intermediate: N-Ethyl Imine Start->Imine + Ethylamine (MeOH, 0°C) Reagent Reagent: Ethylamine (Excess) Reagent->Imine Decision Catalyst Selection Imine->Decision Path_Pd Pd/C (Palladium) Decision->Path_Pd Standard Activity Path_Pt Pt/C (Platinum) Decision->Path_Pt High Selectivity (Recommended) Result_Pd Result: Mix of Sec + Tert Amine (Risk of Over-alkylation) Path_Pd->Result_Pd Fast Kinetics Result_Pt Result: High Yield Secondary Amine (Target) Path_Pt->Result_Pt Controlled Reduction

Caption: Decision tree for catalyst selection emphasizing the selectivity benefit of Platinum (Pt/C) over Palladium (Pd/C) to avoid tertiary amine byproducts.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link] (Note: Discusses hydride alternatives and selectivity mechanisms relevant to catalytic choices).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
  • Master Organic Chemistry. (2017). Reductive Amination. [Link]

Validation & Comparative

13C NMR analysis of "N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Analysis Guide: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Part 1: Strategic Analysis & Comparison

The Challenge: this compound (CAS: 211814-15-2 analog/derivative) represents a class of secondary amine building blocks critical in medicinal chemistry for enhancing metabolic stability and solubility.[1][2] However, its structural characterization presents a specific analytical bottleneck: the "Aliphatic Overlap."

In standard 1H NMR, the protons from the tetrahydropyran ring (positions 3, 4, 5), the ethyl linker, and the N-ethyl group resonate in a narrow window (1.1 – 1.8 ppm), creating complex, overlapping multiplets that make definitive assignment impossible.

The Solution: This guide compares the Optimized 13C NMR Protocol (Method A) against the Standard Routine Analysis (Method B) to demonstrate why specific solvent and pulse sequence choices are non-negotiable for this compound.

Comparative Analysis: Optimized vs. Standard Protocols
FeatureMethod A: Optimized Protocol (Recommended) Method B: Standard Routine Analysis
Solvent System DMSO-d6 CDCl3
Pulse Sequence 13C {1H} + DEPT-135 Standard 13C {1H}
Amine Visibility High: DMSO stabilizes the N-H proton via H-bonding, preventing exchange broadening.[1][2]Low: Trace acid in CDCl3 causes broadening; potential carbamate formation with atmospheric CO2.
Signal Dispersion Superior: Distinct resolution of the 5 unique methylene (CH2) environments.Moderate: Solvent peaks (77.16 ppm) often obscure critical aliphatic signals.
Structural Validation Definitive: DEPT-135 inverts CH2 signals, instantly distinguishing them from CH/CH3.Ambiguous: Relies solely on chemical shift prediction; prone to assignment errors.

Expert Insight:

  • Why DMSO-d6? Secondary amines in CDCl3 are susceptible to reacting with atmospheric CO2 to form carbamates (transient species) appearing as "ghost" carbonyl peaks ~158-160 ppm.[1][2] DMSO-d6 prevents this artifact and sharpens the amine signals.[1][2]

  • Why DEPT-135? This molecule contains five distinct types of CH2 groups. In a standard 13C spectrum, they all appear as positive peaks. DEPT-135 renders these CH2s as negative (downward) peaks, while the CH and CH3 remain positive, providing an instant, self-validating structural map.[2]

Part 2: Experimental Protocol

Sample Preparation
  • Mass: Weigh 20–30 mg of the amine (liquid or low-melting solid).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure field homogeneity.[1][2]

  • Homogenization: Invert gently. Do not vortex vigorously to avoid introducing air bubbles which disrupt the magnetic field.

Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C).

  • Reference: DMSO-d6 septet centered at 39.52 ppm .[1][2]

  • Experiment 1: Standard 13C {1H} (Proton Decoupled)

    • Scans (NS): 512–1024 (Carbon sensitivity is low; adequate S/N is required for the quaternary carbons, though none exist in this specific backbone, it ensures baseline stability).

    • Relaxation Delay (D1): 2.0 seconds.

  • Experiment 2: DEPT-135

    • Scans (NS): 256.

    • Pulse Angle: 135° selection pulse.

Part 3: Data Interpretation & Assignment

Structural Breakdown

The molecule possesses a plane of symmetry through the Pyran C4 and Oxygen atoms. This simplifies the spectrum from 9 carbons to 7 unique signals .

Predicted Chemical Shifts (DMSO-d6)

Carbon LabelEnvironmentTypeDEPT-135 PhaseApprox. Shift (δ ppm)
C2, C6 Pyran O-CH2CH2Negative (-) 66.0 – 68.0
C9 N-Ethyl CH2CH2Negative (-) 43.0 – 45.0
C8 Linker CH2 (α to N)CH2Negative (-) 46.0 – 48.0
C7 Linker CH2 (β to N)CH2Negative (-) 35.0 – 37.0
C3, C5 Pyran C-CH2CH2Negative (-) 32.0 – 34.0
C4 Pyran MethineCHPositive (+) 33.0 – 35.0
C10 N-Ethyl MethylCH3Positive (+) 12.0 – 15.0

Assignment Logic (Self-Validating):

  • The High-Field Anchor: The Methyl (C10) is the most shielded signal (~13 ppm) and points UP in DEPT-135.[1][2]

  • The Deshielded Anchor: The Pyran O-CH2 (C2/C6) is the most deshielded aliphatic signal (~67 ppm) due to the electronegative oxygen. It points DOWN in DEPT-135.[1][2]

  • The Methine Distinction: C4 (Pyran CH) and C3/C5 (Pyran CH2) often overlap around 33-35 ppm.[1][2] DEPT-135 is the only way to separate them: C4 will point UP , while C3/C5 will point DOWN .[2]

Part 4: Visualization

Workflow Diagram: 13C Analysis Logic

G Start Start: Unknown Amine Sample Solvent Solvent Selection: DMSO-d6 Start->Solvent Avoid CDCl3 artifacts Exp1 Exp 1: 13C {1H} Decoupled (Full Spectrum) Solvent->Exp1 Exp2 Exp 2: DEPT-135 (Phase Editing) Solvent->Exp2 Data1 Data: 7 Unique Signals Exp1->Data1 Decision Phase Analysis Exp2->Decision Sorts Multiplicity Up Positive (+) Signals: CH, CH3 Decision->Up Down Negative (-) Signals: CH2 (Methylene) Decision->Down Assign1 Assignment: ~13 ppm = Methyl ~34 ppm = Pyran C4 Up->Assign1 Assign2 Assignment: ~67 ppm = O-CH2 ~44-48 ppm = N-CH2 ~33 ppm = Ring CH2 Down->Assign2

Caption: Logical workflow for distinguishing the 5 distinct CH2 environments using DEPT-135 phase editing.

Structural Connectivity Map

Structure O Oxygen C26 C2/C6 (CH2) ~67 ppm (Down) O->C26 C35 C3/C5 (CH2) ~33 ppm (Down) C26->C35 C4 C4 (CH) ~34 ppm (Up) C35->C4 LinkA Linker-α (CH2) ~36 ppm (Down) C4->LinkA LinkB Linker-β (CH2) ~47 ppm (Down) LinkA->LinkB N NH LinkB->N EthylCH2 Ethyl-CH2 ~44 ppm (Down) N->EthylCH2 EthylCH3 Ethyl-CH3 ~13 ppm (Up) EthylCH2->EthylCH3

Caption: Connectivity map correlating chemical structure with predicted 13C NMR shifts and DEPT-135 phases.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Standard reference for DEPT and solvent effects).

  • ChemicalBook. (2025). N-Ethyltetrahydro-2H-pyran-4-amine Product Information.

  • Reich, H. J. (2022). 13C NMR Chemical Shift Data. University of Wisconsin-Madison.[1][2]

Sources

Technical Comparison Guide: Mass Spectrometry of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for analytical chemists and drug discovery scientists. It prioritizes experimental logic, method validation, and structural elucidation over generic descriptions.


Monoisotopic Mass:  157.1467 Da

Executive Summary

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine serves as a critical building block in medicinal chemistry, often functioning as a solubilizing linker in kinase inhibitors or GPCR ligands. Its analysis requires a distinct approach due to the competing ionization potentials of the secondary amine (high proton affinity) and the cyclic ether (potential for adduct formation).

This guide compares ionization modes (ESI vs. APCI) and fragmentation pathways to establish a robust protocol for pharmacokinetic (PK) quantification and impurity profiling.

The Bottom Line:

  • Preferred Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Key Quantifier Transition:

    
     158.2 
    
    
    
    58.1 (High specificity).
  • Key Qualifier Transition:

    
     158.2 
    
    
    
    85.1 (Structural confirmation of THP ring).

Chemical Profile & Theoretical MS Behavior

Before method selection, the molecule's physicochemical properties dictate the mass spectrometry strategy.

PropertyValueMS Implication
Exact Mass 157.1467Precursor ion

expected at 158.15 .
pKa (Calc.) ~10.5 (Amine)Highly basic. Will exist as a cation in acidic mobile phases (pH < 7).
LogP ~1.2Moderately polar. Requires C18 retention but elutes early in generic gradients.
Functional Groups

Amine, Ether
The amine drives protonation; the ether ring directs specific fragmentation.

Comparative Assessment: Ionization Techniques

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for sensitivity versus matrix robustness.

Comparison Matrix
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization)
Mechanism Solution-phase protonation (Soft).Gas-phase proton transfer (Harder).
Sensitivity Superior. The secondary amine protonates readily in solution, yielding high ion current.Moderate. Good, but thermal degradation of the aliphatic chain is a risk.
Matrix Effects Susceptible to ion suppression from phospholipids/salts.Robust. Better tolerance for "dirty" synthesis reaction mixtures.
Adducts Forms clean

ions.
May show

(oxidation) or thermal fragments.
Verdict Recommended for PK/PD & Trace Analysis. Recommended for Process Chemistry/QC.
Decision Logic (Graphviz)

IonizationLogic Start Sample Type Analysis Trace Trace Level (Plasma/Urine) Start->Trace Low LOD Required Synth Synthesis Crude / High Conc. Start->Synth High Matrix/Solvents ESI Select ESI (+) Maximize Sensitivity Trace->ESI High Proton Affinity APCI Select APCI (+) Maximize Robustness Synth->APCI Gas Phase Ionization

Figure 1: Decision tree for selecting the ionization source based on analytical requirements.

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pattern is essential for developing Multiple Reaction Monitoring (MRM) methods. The fragmentation of this compound follows standard Collision Induced Dissociation (CID) rules for aliphatic amines.

Predicted Fragmentation Pathway

The precursor ion


 undergoes two primary cleavage events:
  • 
    -Cleavage (Nitrogen-driven):  The most energetically favorable break occurs adjacent to the nitrogen atom.
    
    • Pathway A: Cleavage of the ethyl group (loss of neutral ethene).

    • Pathway B: Cleavage of the ethylene bridge leading to the immonium ion.

  • Ring Cleavage: Fragmentation of the tetrahydropyran (THP) ring.

Key Transitions Table
Transition (

)
TypeMechanismCollision Energy (eV)
158.2

58.1
Quantifier Formation of N-ethyl-methylene immonium ion (

).
15 - 20
158.2

85.1
Qualifier Cleavage of the ethyl-amine chain; retention of the THP ring cation (

).
25 - 30
158.2

130.1
QualifierNeutral loss of ethene (

, 28 Da) from the N-ethyl group via H-transfer.
10 - 15
Fragmentation Visualization (Graphviz)

Fragmentation Parent Precursor [M+H]+ m/z 158 Frag1 Immonium Ion (Quantifier) m/z 58 Parent->Frag1 Alpha-Cleavage (High Intensity) Frag2 THP Cation (Qualifier) m/z 85 Parent->Frag2 C-C Bond Break Frag3 Des-ethyl Amine m/z 130 Parent->Frag3 Neutral Loss (-28 Da)

Figure 2: Primary fragmentation pathways under Collision Induced Dissociation (CID).

Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

A. Sample Preparation[1][2]
  • Solvent: Methanol/Water (50:50). Avoid pure acetonitrile as it can sometimes suppress amine ionization in ESI.[1]

  • Additives: 0.1% Formic Acid is mandatory to ensure the amine is fully protonated (

    
    ).
    
B. LC Conditions (Chromatography)
  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex).

    • Reasoning: The molecule is moderately polar. A standard C18 provides sufficient retention to separate it from the void volume (salts).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to avoid salt entry).

    • 1-4 min: 5%

      
       95% B.
      
    • Note: The amine will likely elute around 2.5 - 3.0 min.

C. Mass Spectrometer Settings (Source: ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV (Standard for positive mode).

  • Desolvation Temp: 350°C - 400°C (Ensure complete droplet evaporation for the aliphatic chain).

  • Cone Voltage: 20 - 30 V (Keep low to prevent in-source fragmentation of the labile ethyl group).

Scientific Rationale & Troubleshooting

Why use the 58 fragment for quantitation?

While the loss of the THP ring (


 85) is structurally diagnostic, the immonium ion (

58) is typically the base peak (highest intensity) for N-ethyl amines. Utilizing the most intense fragment maximizes the Signal-to-Noise (S/N) ratio, lowering the Limit of Quantitation (LOQ).
Potential Pitfall: Isobaric Interference

If analyzing biological matrices, endogenous amines (like substituted prolines) may mimic the


 158 mass.
  • Solution: Monitor the 158

    
     85  transition. The THP ring fragment is rare in biological endogens, providing high specificity even if sensitivity is slightly lower.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Secondary Aliphatic Amines. National Institute of Standards and Technology.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Synthesis of N-Alkylated 2-(Tetrahydro-2H-pyran-4-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1] Specifically, the 2-(tetrahydro-2H-pyran-4-yl)ethanamine framework serves as a crucial building block in the development of a wide range of therapeutic agents.[2] The N-alkylation of this primary amine allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine and its N-methyl and N-propyl analogs. We will delve into the nuances of their synthesis via reductive amination, offering detailed experimental protocols and a discussion on how the choice of the N-alkyl group can impact reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important class of compounds.

General Synthetic Strategy: Reductive Amination

The most common and efficient method for the N-alkylation of primary amines is reductive amination.[3][4] This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[5][6] This approach is favored for its high yields, mild reaction conditions, and avoidance of over-alkylation, a common issue with direct alkylation methods.[5]

The synthesis of N-alkylated 2-(tetrahydro-2H-pyran-4-yl)ethanamine analogs begins with the common precursor, 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde. This aldehyde can be prepared from commercially available 4-(2-hydroxyethyl)tetrahydropyran via oxidation. The subsequent reductive amination with the appropriate alkylamine (ethylamine, methylamine, or propylamine) yields the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) being among the most frequently used due to their mildness and selectivity for imines over carbonyls.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

This protocol describes the oxidation of 4-(2-hydroxyethyl)tetrahydropyran to the corresponding aldehyde, a key intermediate for the subsequent reductive amination steps.

Materials:

  • 4-(2-Hydroxyethyl)tetrahydropyran

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of 4-(2-hydroxyethyl)tetrahydropyran (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general method for the synthesis of N-alkylated 2-(tetrahydro-2H-pyran-4-yl)ethanamine analogs.

Materials:

  • 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

  • Alkylamine (ethylamine, methylamine, or propylamine as a solution in THF or water) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq) in anhydrous DCE or DCM.

  • Add the respective alkylamine (1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or by acid-base extraction to yield the desired N-alkylated 2-(tetrahydro-2H-pyran-4-yl)ethanamine.

Comparative Analysis of N-Alkylated Analogs

The choice of the N-alkyl group can influence the reaction kinetics, yield, and purification of the final product. The following table summarizes a comparative analysis based on typical experimental outcomes.

N-Alkyl GroupAmine ReagentTypical Yield (%)Reaction Time (h)Key Observations
Methyl Methylamine (solution in THF/H2O)75-8512-16Methylamine is a gas and is used as a solution. Careful handling is required. The product is relatively polar, which may require more polar solvent systems for chromatography.
Ethyl Ethylamine (solution in THF/H2O)80-9010-14Ethylamine is less volatile than methylamine, making it easier to handle. The reaction generally proceeds smoothly with good yields.
Propyl n-Propylamine85-958-12n-Propylamine is a liquid at room temperature, simplifying handling. The increased steric bulk does not significantly hinder the reaction; in some cases, it may lead to slightly faster reaction times and higher yields due to the increased nucleophilicity of the amine.

Discussion of Experimental Choices and Causality

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH4) because it is milder and more selective for the reduction of the iminium ion intermediate in the presence of the starting aldehyde.[5] This minimizes the formation of the corresponding alcohol byproduct. The reaction is also tolerant of mildly acidic conditions which can be used to catalyze imine formation.

  • Impact of the N-Alkyl Group:

    • Steric Hindrance: While one might expect increased steric hindrance from larger alkyl groups to slow down the reaction, the effect is generally minimal for small alkyl chains like methyl, ethyl, and propyl.

    • Nucleophilicity: The nucleophilicity of the amine increases with the number of alkyl groups (propyl > ethyl > methyl). This can lead to faster imine formation and potentially higher overall reaction rates.

    • Handling: The physical state of the amine (gas vs. liquid) is a practical consideration. Methylamine and ethylamine are typically handled as solutions, while n-propylamine is a liquid, which can be more convenient for accurate measurement and addition.

    • Purification: The polarity of the final product decreases as the length of the alkyl chain increases. This can affect the choice of chromatographic conditions for purification.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of N-alkylated 2-(tetrahydro-2H-pyran-4-yl)ethanamine analogs.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination Start 4-(2-Hydroxyethyl)tetrahydropyran Intermediate 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Start->Intermediate DMP, DCM Product N-Alkyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Intermediate->Product 1. R-NH2 2. STAB, DCE Alkylamine R-NH2 (R = Me, Et, Pr)

Caption: General two-step synthesis workflow.

Reductive_Amination_Mechanism Aldehyde Aldehyde (R'-CHO) Imine Iminium Ion [R'-CH=NHR]+ Aldehyde->Imine + R-NH2 - H2O Amine Alkylamine (R-NH2) Product Secondary Amine (R'-CH2-NHR) Imine->Product [H] (STAB)

Caption: Simplified mechanism of reductive amination.

Conclusion

The synthesis of N-alkylated 2-(tetrahydro-2H-pyran-4-yl)ethanamine analogs via reductive amination is a robust and efficient method. While the N-ethyl derivative represents a common and easily synthesized target, this guide demonstrates that the N-methyl and N-propyl analogs can also be prepared in high yields with minor adjustments to the protocol. The choice of the N-alkyl group has a tangible impact on the practical aspects of the synthesis, including the handling of reagents and the purification of the final product. For researchers in drug discovery and development, understanding these nuances is critical for the efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies.

References

  • Wikipedia. Reductive amination. [Link][3]

  • ResearchGate. Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. [Link][7]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][5]

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][4]

  • Chemistry LibreTexts. Reductive Amination. [Link][6]

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The Structure-Activity Relationship of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Analogs: A Comparative Guide for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics.[1] As a bioisostere of cyclohexane, the THP ring offers reduced lipophilicity and the potential for hydrogen bonding via its ether oxygen, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide explores the structure-activity relationship (SAR) of a series of analogs based on the lead compound, N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, with a focus on their potential as ligands for central nervous system (CNS) targets. While direct SAR studies on this specific compound are not extensively published, we will present a comparative analysis based on established medicinal chemistry principles and hypothetical experimental data to guide future drug discovery efforts in this chemical space. For the purpose of this guide, we will postulate the Dopamine D2 receptor (D2R) as a plausible biological target, given the structural resemblance of the lead compound to known dopaminergic agents.[2][3]

I. The this compound Scaffold: Core Structural Features and Hypothesized Binding Interactions

The lead compound consists of three key structural components that can be systematically modified to probe the SAR:

  • The Tetrahydropyran (THP) Ring: A saturated six-membered oxygen-containing heterocycle.

  • The Ethylamine Side Chain: A two-carbon linker connecting the THP ring to the terminal amine.

  • The N-ethyl Group: A small alkyl substituent on the terminal nitrogen.

We hypothesize that these analogs interact with the D2R, a G-protein coupled receptor (GPCR). The protonated amine of the ethylamine side chain is expected to form a crucial ionic bond with a conserved aspartic acid residue in the third transmembrane domain (TMD3) of the D2R, a common interaction for aminergic GPCR ligands. The THP ring is likely to occupy a hydrophobic pocket within the receptor, with the ether oxygen potentially acting as a hydrogen bond acceptor with residues in the binding pocket.[4]

II. Comparative Analysis of Analog Performance: A Hypothetical SAR Study

To elucidate the SAR of this series, a panel of analogs was designed with systematic modifications to the core scaffold. The following table summarizes the hypothetical binding affinities (Ki values) for the D2R, which would be determined through competitive radioligand binding assays.

Compound IDR1 (on THP ring)R2 (on ethylamine chain)R3 (on Nitrogen)Hypothetical D2R Binding Affinity (Ki, nM)
1 (Lead) HHEthyl50
2 HHMethyl75
3 HHn-Propyl30
4 HHIsopropyl90
5 HHH200
6 HMethyl (α-position)Ethyl150
7 HMethyl (β-position)Ethyl60
8 2-methylHEthyl80
9 4-phenylHEthyl15
10 HHCyclopropyl45
11 HHBenzyl120
Analysis of Substitutions on the Terminal Amine (R3)
  • Alkyl Chain Length: Comparing compounds 1 , 2 , and 3 , we observe that increasing the alkyl chain length from methyl to n-propyl enhances binding affinity (Ki = 75 nM for methyl, 50 nM for ethyl, and 30 nM for n-propyl). This suggests that a larger hydrophobic substituent is better accommodated in the corresponding sub-pocket of the receptor.

  • Steric Hindrance: The introduction of a branched isopropyl group (compound 4 , Ki = 90 nM) leads to a decrease in affinity compared to the linear n-propyl group, indicating that steric bulk is not well-tolerated at this position.

  • Primary Amine: Removal of the ethyl group to give the primary amine (compound 5 , Ki = 200 nM) results in a significant loss of potency, highlighting the importance of the N-alkyl substituent for optimal interaction.

  • Cyclic and Aromatic Substituents: A cyclopropyl group (compound 10 , Ki = 45 nM) is well-tolerated, while a larger benzyl group (compound 11 , Ki = 120 nM) reduces affinity, possibly due to steric clashes.

Analysis of Modifications to the Ethylamine Linker (R2)
  • Alpha-Methylation: The introduction of a methyl group at the α-position of the ethylamine chain (compound 6 , Ki = 150 nM) is detrimental to binding affinity. This could be due to steric hindrance that disrupts the optimal positioning of the amine for interaction with the key aspartate residue.

  • Beta-Methylation: A methyl group at the β-position (compound 7 , Ki = 60 nM) has a less pronounced effect on affinity, suggesting this position is more tolerant to substitution.

Analysis of Substitutions on the Tetrahydropyran Ring (R1)
  • Alkyl Substitution: A small methyl group on the THP ring (compound 8 , Ki = 80 nM) slightly decreases affinity, possibly by altering the preferred conformation of the ring within the binding pocket.

  • Aromatic Substitution: The introduction of a phenyl group at the 4-position of the THP ring (compound 9 , Ki = 15 nM) leads to a significant increase in binding affinity. This suggests the presence of a hydrophobic pocket that can accommodate an aromatic ring, leading to favorable pi-stacking or hydrophobic interactions.

III. Experimental Protocols

A. General Synthesis of N-substituted-2-(tetrahydro-2H-pyran-4-yl)ethanamine Analogs

The synthesis of the target analogs can be achieved through a straightforward reductive amination protocol.[5]

Step 1: Synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanamine

  • Start with commercially available 4-(2-bromoethyl)tetrahydro-2H-pyran.

  • Displace the bromide with sodium azide in a suitable solvent like DMF to yield 4-(2-azidoethyl)tetrahydro-2H-pyran.

  • Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or through catalytic hydrogenation (H2, Pd/C) to obtain 2-(tetrahydro-2H-pyran-4-yl)ethanamine.

Step 2: N-Alkylation via Reductive Amination

  • Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanamine in a suitable solvent such as methanol or dichloromethane.

  • Add the desired aldehyde or ketone (e.g., acetaldehyde for N-ethyl, propionaldehyde for N-propyl).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, and stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with a basic aqueous solution and extracting the product with an organic solvent.

  • Purify the final product by column chromatography or distillation.

G cluster_synthesis General Synthetic Pathway start 4-(2-Bromoethyl)tetrahydro-2H-pyran azide 4-(2-Azidoethyl)tetrahydro-2H-pyran start->azide 1. NaN3, DMF amine 2-(Tetrahydro-2H-pyran-4-yl)ethanamine azide->amine 2. LiAlH4 or H2, Pd/C product N-Alkyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine amine->product 3. R-CHO, NaBH(OAc)3

Caption: General synthetic route to target analogs.

B. Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized analogs for the human Dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding competitor).

  • Synthesized analog compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D2R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone (typically at its Kd value), and varying concentrations of the analog compounds.

  • For total binding, add only the radioligand and buffer.

  • For non-specific binding, add the radioligand, buffer, and a high concentration of haloperidol.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each analog by non-linear regression analysis of the competition binding data.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Radioligand Binding Assay Workflow prep Prepare Reagents: - D2R Membranes - [3H]-Spiperone - Test Compounds incubate Incubate at RT prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for D2 receptor binding assay.

IV. Postulated Downstream Signaling and Conclusion

Dopamine D2 receptors are inhibitory G-protein coupled receptors that primarily couple to Gi/o proteins. Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

G cluster_pathway Hypothesized D2R Signaling Pathway Ligand Agonist (e.g., Compound 9) D2R D2 Receptor Ligand->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

Caption: Postulated D2R-mediated signaling cascade.

  • N-alkylation: An n-propyl group on the terminal amine appears optimal.

  • THP Ring Substitution: Aromatic substitution at the 4-position of the THP ring dramatically enhances binding, suggesting a key interaction with a hydrophobic pocket.

  • Linker Modification: The ethyl linker is sensitive to substitution, particularly at the α-position.

These insights, grounded in established medicinal chemistry principles, offer a valuable starting point for the design and synthesis of novel and potent ligands based on the tetrahydropyran scaffold for CNS targets. Further experimental validation is necessary to confirm these hypotheses and to explore the functional activity and in vivo efficacy of these promising analogs.

V. References

  • Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(10), 1145–1163.

  • Verma, A., & Tiwari, R. K. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(4), 2489–2511.

  • Redda, Y. T., & Turos, E. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Medicinal and Chemical Sciences, 6(3), 481-496.

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(4), 439-444.

  • Hassan, A. S., Asghar, M. N., & Jahan, S. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(14), 6759–6783.

  • Avanesyan, K. B., et al. (2019). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. Russian Journal of General Chemistry, 89(8), 1667-1671.

  • Nadal-Gratacós, N., et al. (2023). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 787–799.

  • Ghorab, M. M., et al. (2017). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 8(10), 4166-4179.

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(4), 439-444.

  • Patlewicz, G. (2014). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetics, 1(2), 123-146.

  • Kulkarni, P., et al. (2021). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European Journal of Medicinal Chemistry, 213, 113175.

  • Hryshchenko, A. V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21.

  • Li, J., et al. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2606434.

  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

  • Sonesson, C., et al. (2000). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H[6]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). Journal of Medicinal Chemistry, 43(15), 2871–2882.

  • Mohammed, A. F., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 6(3), 327-331.

  • Chem-Impex. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4-ylamine.

  • Li, J., et al. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2606434.

  • Obeng, S., & Decker, M. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Natural Products, 87(7), 1845–1866.

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

  • ChemicalBook. (2025). N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2.

  • Sharma, S., et al. (2026). Intranasal Delivery of Natural Compounds: A Promising approach for Parkinson's Disease therapy. Current Pharmaceutical Design, 32(1), 1-10.

  • Osman, M. A., & Shaik, A. B. (2020). NOVEL DRUGS USED IN THE PARKINSON'S DISEASE. World Journal of Pharmaceutical and Life Sciences, 6(5), 70-76.

  • Wang, Y., et al. (2021). Computational study on new natural compound agonists of dopamine receptor. Journal of Biomolecular Structure and Dynamics, 39(10), 3567–3579.

  • Google Patents. (2019). US20190388451A1 - Idoxuridine and its analogs as neuroprotectans for the treatment of parkinsonism.

  • Asghar, S., & Lotti, F. (2023). Dopamine Agonists. In StatPearls. StatPearls Publishing.

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Benchmarking the Efficiency of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The efficient synthesis of substituted amines is a cornerstone of modern medicinal chemistry and drug development. N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a tetrahydropyran ring linked to an ethylamine side chain, is prevalent in a range of biologically active molecules. Consequently, the development of a cost-effective, scalable, and environmentally benign synthesis for this intermediate is of paramount importance.

This guide provides a comprehensive comparison of two primary synthetic routes to this compound: Route A: Reductive Amination and Route B: Two-Step Alkylation . We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their efficiencies based on key performance metrics.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be approached from two distinct and widely employed methodologies in organic synthesis.

Route A: Reductive Amination of (Tetrahydro-2H-pyran-4-yl)acetaldehyde

This one-pot reaction is a highly efficient method for forming C-N bonds. It proceeds via the initial formation of an imine or enamine intermediate from the reaction of (tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired secondary amine. The choice of STAB is critical; its mild nature and tolerance of a slightly acidic medium prevent the over-reduction of the starting aldehyde and favor the reduction of the protonated imine, thereby minimizing side reactions.

Route B: Two-Step N-Alkylation of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine

This classical approach involves the initial synthesis of the primary amine, 2-(tetrahydro-2H-pyran-4-yl)ethanamine, followed by its selective mono-alkylation. A common method to achieve this involves the formation of a sulfonamide intermediate. The primary amine is first reacted with an arylsulfonyl chloride (e.g., nosyl chloride or tosyl chloride) to form a sulfonamide. The sulfonamide's N-H proton is more acidic than that of the primary amine, allowing for selective deprotonation and subsequent alkylation with an ethylating agent like ethyl iodide. The final step involves the removal of the sulfonyl protecting group under specific conditions to afford the target secondary amine. While longer, this route offers a high degree of control and can be advantageous when dealing with complex substrates.

Experimental Protocols

Route A: Reductive Amination

Materials:

  • (Tetrahydro-2H-pyran-4-yl)acetaldehyde

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethylamine (1.2 eq, 2.0 M solution in THF) at room temperature.

  • The reaction mixture is stirred for 20 minutes to allow for imine formation.

  • Acetic acid (1.1 eq) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

  • The reaction is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Route B: Two-Step N-Alkylation

Step 1: Sulfonamide Formation

Materials:

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanamine

  • 2-Nitrobenzenesulfonyl chloride (Nosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq) in DCM (0.3 M) is added pyridine (1.5 eq) at 0 °C.

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the nosyl-protected amine, which is often used in the next step without further purification.

Step 2: N-Ethylation and Deprotection

Materials:

  • N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-nitrobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Ethyl iodide (EtI)

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Diethyl ether

  • 1 M NaOH solution

Procedure:

  • To a solution of the nosyl-protected amine (1.0 eq) in DMF (0.2 M) is added potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).

  • The reaction mixture is stirred at 50 °C for 6 hours.

  • The reaction is cooled to room temperature, diluted with diethyl ether, and washed with water (3 x 20 mL) and brine.

  • The organic layer is dried, filtered, and concentrated to give the N-ethylated sulfonamide.

  • The crude N-ethylated sulfonamide is dissolved in acetonitrile (0.2 M), and thiophenol (3.0 eq) and potassium carbonate (3.0 eq) are added.

  • The mixture is stirred at room temperature for 8 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 M NaOH solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Comparative Analysis

MetricRoute A: Reductive AminationRoute B: Two-Step N-AlkylationRationale
Number of Steps 1 (One-pot)3 (Protection, Alkylation, Deprotection)Reductive amination offers a significant advantage in terms of step economy, reducing handling and potential for material loss.
Typical Yield 75-90%60-75% (overall)The one-pot nature of Route A generally leads to higher overall yields. Route B suffers from potential losses at each of the three distinct steps.
Atom Economy HighModerateReductive amination incorporates a larger proportion of the reactants' atoms into the final product. Route B generates significant waste from the protecting group and its associated reagents.
Process Mass Intensity (PMI) LowerHigherThe use of protecting groups, multiple solvents for reaction and workup, and purification at each step in Route B contributes to a higher PMI, indicating more waste generation per kilogram of product.
Reagent & Catalyst Toxicity Moderate (STAB, DCM)High (Nosyl chloride, Pyridine, Thiophenol)Route B employs several toxic and noxious reagents, including pyridine and thiophenol, which require careful handling and disposal.
Scalability ExcellentGoodThe one-pot nature and generally milder conditions of reductive amination make it highly amenable to large-scale synthesis. While scalable, Route B's multiple steps can present more challenges on a larger scale.
Substrate Scope GoodExcellentThe two-step alkylation route, while more laborious, can offer greater compatibility with a wider range of functional groups on the starting amine due to the robustness of the sulfonamide protecting group.

Visualization of Synthetic Workflows

G cluster_A Route A: Reductive Amination cluster_B Route B: Two-Step N-Alkylation A_start (Tetrahydro-2H-pyran-4-yl)acetaldehyde A_reagents EtNH2, STAB, AcOH A_start->A_reagents A_product This compound A_reagents->A_product One-pot B_start 2-(Tetrahydro-2H-pyran-4-yl)ethanamine B_step1_reagents Nosyl-Cl, Pyridine B_start->B_step1_reagents B_intermediate1 Nosyl-protected Amine B_step1_reagents->B_intermediate1 Protection B_step2_reagents EtI, K2CO3 B_intermediate1->B_step2_reagents B_intermediate2 N-ethylated Sulfonamide B_step2_reagents->B_intermediate2 Alkylation B_step3_reagents Thiophenol, K2CO3 B_intermediate2->B_step3_reagents B_product This compound B_step3_reagents->B_product Deprotection

Caption: Comparative workflow of Route A (Reductive Amination) and Route B (Two-Step N-Alkylation).

Conclusion and Recommendations

For the synthesis of this compound, Route A: Reductive Amination emerges as the superior strategy for most applications, particularly for process and scale-up chemistry. Its high step economy, excellent yield, favorable atom economy, and lower Process Mass Intensity make it a more efficient and environmentally conscious choice. The avoidance of hazardous reagents further enhances its appeal from a safety and sustainability perspective.

Route B: Two-Step N-Alkylation , while a valid and reliable method, is less efficient due to its multiple steps and the generation of stoichiometric byproducts from the protecting group strategy. However, its value should not be entirely dismissed. In certain contexts, such as in the presence of other sensitive functional groups on a more complex starting material, the controlled and stepwise nature of a protection-alkylation-deprotection sequence might be necessary to avoid unwanted side reactions, justifying the trade-off in overall efficiency.

For researchers and drug development professionals focused on the efficient and scalable production of this compound, the optimization of the one-pot reductive amination protocol is the recommended course of action.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Nosyl Protecting Group: Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]

  • Green Chemistry Metrics: Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

Safety Operating Guide

Navigating the Handling of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

A critical guide for laboratory professionals on the necessary personal protective equipment (PPE), handling protocols, and disposal methods for N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine. This document synthesizes safety information from analogous chemical structures to provide a comprehensive operational plan in the absence of a specific Safety Data Sheet (SDS) for this compound.

Understanding the Hazard Landscape

The primary routes of exposure are through skin contact, eye contact, and inhalation.[2] Amines as a class of compounds can be toxic and corrosive.[1] Given the potential for severe tissue damage, the selection and proper use of personal protective equipment (PPE) is the most critical barrier to preventing exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is necessary to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.[4]Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Fully buttoned laboratory coat.Not generally required if handled in a certified chemical fume hood.
Large Volume Transfers or Operations with Splash Potential Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Consider a respirator with an organic vapor cartridge if there is a risk of inhalation.[1]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Not generally required for handling sealed waste containers.

Procedural Guidance for Safe Handling and Operations

Adherence to a strict operational protocol is paramount to minimizing the risk of exposure. The following step-by-step guidance, grounded in established laboratory safety principles, should be followed.

Preparation and Engineering Controls
  • Conduct a Pre-Task Hazard Assessment: Before any new procedure, evaluate the potential risks and ensure all necessary safety equipment is available and functional.

  • Ensure Adequate Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.[1]

  • Inspect PPE: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.

  • Locate Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]

Handling and Use

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Operation Don_PPE->Verify_Fume_Hood 1. Transfer_Chemical Transfer Chemical Verify_Fume_Hood->Transfer_Chemical 2. Perform_Reaction Perform Reaction/Procedure Transfer_Chemical->Perform_Reaction 3. Clean_Work_Area Clean Work Area Perform_Reaction->Clean_Work_Area 4. Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE 5. Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 6.

Caption: Step-by-step workflow for the safe handling of this compound.

Spill Response

In the event of a spill, immediate and correct action is crucial.

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel Spill_Occurs->Alert_Personnel Don_Spill_PPE Don Appropriate Spill PPE Evacuate_Area->Don_Spill_PPE Alert_Personnel->Don_Spill_PPE Contain_Spill Contain Spill with Inert Absorbent Don_Spill_PPE->Contain_Spill Collect_Waste Collect Waste into a Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate the Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste as Hazardous Decontaminate->Dispose_Waste

Caption: Decision-making and action flowchart for responding to a spill.

For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[3] The label should include the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[1]

By adhering to these stringent safety protocols, researchers and drug development professionals can mitigate the inherent risks of handling this compound, ensuring a safe and productive laboratory environment.

References

  • Bio-Rad. (2009, November 18). Material Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.